PBD dimer-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H36N4O6 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(6aS)-3-[5-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C31H36N4O6/c1-38-26-14-22-24(32-18-20-8-6-10-34(20)30(22)36)16-28(26)40-12-4-3-5-13-41-29-17-25-23(15-27(29)39-2)31(37)35-11-7-9-21(35)19-33-25/h14-21H,3-13H2,1-2H3/t20-,21-/m0/s1 |
InChI Key |
JMRUKTNVBSHJFI-SFTDATJTSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CCCN6C5=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCC3C=N2)OCCCCCOC4=C(C=C5C(=C4)N=CC6CCCN6C5=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the DNA Cross-Linking Mechanism of PBD Dimer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-alkylating agents originally discovered as natural products from various Streptomyces species. Their unique mechanism of action, which involves binding to the minor groove of DNA and forming covalent cross-links, results in minimal DNA distortion. This feature is thought to allow PBD-DNA adducts to evade detection by cellular DNA repair machinery, leading to persistent lesions that stall replication forks, induce cell cycle arrest, and ultimately trigger apoptosis.
Synthetic PBD dimers, which consist of two PBD units joined by a flexible linker, are particularly effective at creating highly cytotoxic interstrand DNA cross-links. This has made them a payload of significant interest in the development of Antibody-Drug Conjugates (ADCs), where their potent cell-killing ability can be targeted specifically to cancer cells.
This technical guide provides an in-depth exploration of the mechanism of action of a representative C8-linked PBD dimer, referred to here as PBD dimer-2, with a core focus on its DNA cross-linking properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules. The guide covers the molecular mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its characterization, and the cellular signaling pathways it perturbs.
Core Mechanism of Action: DNA Cross-Linking
The antitumor activity of this compound is intrinsically linked to its ability to form covalent adducts with DNA, leading to interstrand cross-links that are difficult for cancer cells to repair. The process can be broken down into several key steps:
-
Minor Groove Binding: this compound possesses a three-dimensional shape that allows it to fit snugly within the minor groove of the DNA double helix. This initial non-covalent interaction is crucial for positioning the molecule correctly for the subsequent alkylation reaction.
-
Sequence Selectivity: The dimer exhibits a preference for specific DNA sequences, typically targeting 5'-Pu-G-Pu sequences, where Pu represents a purine base. For interstrand cross-linking, a common recognition sequence is 5′-PuGATCPy-3′, where the two PBD units covalently bind to guanines on opposite strands. This compound, specifically, has been noted to span an extra base pair and cross-link the 5′-Pu-GA(T/A)TC-Py sequence.
-
Covalent Alkylation: Each PBD monomer unit contains an electrophilic imine moiety at the N10-C11 position. This imine is susceptible to nucleophilic attack by the exocyclic C2-amino group (N2) of guanine bases located within the minor groove.
-
Interstrand Cross-Link Formation: The flexible linker connecting the two PBD units allows them to span the minor groove and react with guanine residues on opposite DNA strands. This results in the formation of a highly stable and cytotoxic interstrand cross-link (ICL). This covalent linkage physically prevents the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. The minimal distortion of the DNA helix caused by these cross-links is a key feature that is thought to contribute to their persistence and high potency.
The Genesis and Evolution of Pyrrolobenzodiazepine (PBD) Dimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepines (PBDs) represent a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant attention in the field of oncology. Initially discovered as natural products with antibiotic properties, their unique mechanism of action, involving the covalent binding to the minor groove of DNA, has positioned them as powerful payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery, history, and development of PBD dimers, with a focus on their mechanism of action, synthesis, and the experimental protocols used for their evaluation.
Discovery and Historical Development
The journey of PBDs began in the 1960s with the isolation of the first PBD monomer, anthramycin, from the bacterium Streptomyces refuineus.[1][2][3] These naturally occurring compounds demonstrated significant antitumor properties, which spurred further investigation into their therapeutic potential.
A pivotal moment in the evolution of PBDs was the synthesis of the first PBD dimers in 1988 by Suggs and co-workers.[1] These synthetic constructs, which link two PBD monomers, were designed to enhance DNA binding affinity and cytotoxicity. A significant breakthrough came in the 1990s with the synthesis of SJG-136 (also known as SG2000), a C8-linked PBD dimer that demonstrated potent DNA interstrand cross-linking ability and entered clinical trials for the treatment of leukemia and ovarian cancer.[1]
More recently, the focus has shifted towards utilizing PBD dimers as cytotoxic payloads in ADCs. This strategy aims to selectively deliver the highly potent PBD dimer to cancer cells, thereby minimizing systemic toxicity. Several PBD dimer-containing ADCs have entered clinical trials, with some showing promising results in treating both hematological and solid tumors.
Mechanism of Action: DNA Cross-linking and the DNA Damage Response
The primary mechanism of action of PBD dimers is the formation of covalent interstrand cross-links in the minor groove of DNA. This process is initiated by the binding of the PBD dimer to specific DNA sequences, typically rich in purine-guanine-purine sequences. The electrophilic N10-C11 imine functionalities of the PBD units then form covalent aminal bonds with the C2-amino groups of guanine residues on opposite DNA strands.
This DNA cross-linking physically prevents the separation of the DNA strands, thereby blocking critical cellular processes such as DNA replication and transcription. The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR). Key protein kinases, including ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase), are activated in response to the DNA lesions. These kinases, in turn, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis (programmed cell death).
dot
Quantitative Data on PBD Dimer Activity
The cytotoxic potency of PBD dimers is a key attribute that makes them attractive as anticancer agents. This potency is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of SJG-136 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon | 0.1 - 0.3 |
| HT-29 | Colon | 0.1 - 0.3 |
| SW620 | Colon | 0.1 - 0.3 |
| HCT-8 | Colon | 2.3 |
| HCT-15 | Colon | 3.7 |
| A2780 | Ovarian | - |
| A2780(AD) | Ovarian (drug-resistant) | - |
| 3T3 | Fibrosarcoma | 6.3 |
| 3T3 pHamdr-1 | Fibrosarcoma (mdr-1 expressing) | 208 |
Data sourced from multiple studies. Note that some studies report a range of IC50 values.
Table 2: In Vitro Cytotoxicity (GI50) of SG3199 in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (pM) |
| Hematological Malignancies | ||
| MOLM-13 | Acute Myeloid Leukemia | 2.5 |
| MV-4-11 | Acute Myeloid Leukemia | 1.9 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | 0.79 |
| Solid Tumors | ||
| NCI-N87 | Gastric | 74.8 |
| MDA-MB-468 | Breast | 1050 |
| A549 | Lung | 220 |
Data represents a selection from a broader panel of cell lines. The mean GI50 across 38 cell lines was 151.5 pM.
Table 3: Preclinical Pharmacokinetic Parameters of PBD Dimer-Containing ADCs
| ADC | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Half-life (h) |
| Trastuzumab-C239i-SG3249 | Rat | 1 mg/kg | 25.1 | 1680 | 0.6 | 120 |
| 5T4-C239i-SG3249 | Rat | 1 mg/kg | 23.4 | 1560 | 0.64 | 115 |
| Isotype Control-C239i-SG3249 | Rat | 1 mg/kg | 24.5 | 1640 | 0.61 | 118 |
Pharmacokinetic parameters are for the total antibody component of the ADC. Data sourced from preclinical studies.
Experimental Protocols
The evaluation of PBD dimers involves a series of in vitro and in vivo experiments to characterize their activity and safety profile. Below are detailed methodologies for key experiments.
Synthesis of PBD Dimers
The synthesis of PBD dimers is a multi-step process. For example, the synthesis of SG3199 involves the dimerization of a monomeric phenol building block under Williamson ether synthesis conditions, followed by a deprotection step to yield the biologically active bis-imine.
General Synthetic Scheme:
-
Dimerization: Reaction of a monomeric PBD phenol with a linking agent (e.g., 1,3-dibromopropane) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone).
-
Deprotection: Removal of protecting groups (e.g., Alloc carbamate) using a catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., pyrrolidine) in a solvent like dichloromethane (DCM).
In Vitro Cytotoxicity Assay (Propidium Iodide Staining)
This assay measures the dose-dependent effect of a compound on cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
PBD dimer stock solution
-
Cell culture medium
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PBD dimer for a specified period (e.g., 72 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Resuspend the fixed cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for at least 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in different phases of the cell cycle and the sub-G1 population (indicative of apoptosis).
-
Calculate the GI50 or IC50 values from the dose-response curves.
DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)
This assay detects the formation of DNA interstrand cross-links in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate software
Protocol:
-
Harvest cells and resuspend in PBS.
-
Mix the cell suspension with low melting point agarose and spread onto a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Expose the slides to a fixed dose of ionizing radiation to induce random DNA strand breaks.
-
Perform electrophoresis under alkaline conditions. Un-cross-linked DNA fragments will migrate towards the anode, forming a "comet tail," while cross-linked DNA will be retarded.
-
Neutralize and stain the DNA.
-
Visualize the comets under a fluorescence microscope and quantify the tail moment to determine the extent of cross-linking.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a PBD dimer.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Harvest and count the cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data on at least 10,000 single-cell events.
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental and Developmental Workflow
The development of a PBD dimer-based therapeutic, particularly as an ADC, follows a structured workflow from initial discovery to preclinical evaluation.
dot
Conclusion
PBD dimers have emerged as a highly promising class of cytotoxic agents for cancer therapy. Their unique mechanism of DNA interstrand cross-linking and the subsequent induction of the DNA damage response pathway contribute to their potent antitumor activity. The continued development of PBD dimers, particularly as payloads for ADCs, holds the potential to deliver more effective and targeted treatments for a range of malignancies. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Collection - Data from Efficacy, Tolerability, and Pharmacokinetic Studies of AntibodyâDrug Conjugates Containing a Low-Potency Pyrrolobenzodiazepine Dimer - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Properties and Cytotoxicity of Pyrrolobenzodiazepine (PBD) Dimer-2
Abstract
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents with significant antitumor properties. PBD Dimer-2, a C8-linked synthetic dimer, exemplifies this class and has garnered interest as a cytotoxic payload for antibody-drug conjugates (ADCs) in targeted cancer therapy. Its mechanism of action involves the formation of covalent interstrand cross-links in the minor groove of DNA, leading to the disruption of essential cellular processes like replication and transcription, ultimately inducing apoptosis. This document provides a comprehensive overview of the biological properties of this compound, presents its cytotoxicity data in a structured format, details relevant experimental protocols, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
Pyrrolobenzodiazepines (PBDs) are natural products originally isolated from various Streptomyces species.[1][2] Synthetic PBD dimers were developed to enhance the DNA cross-linking efficiency and cytotoxic potency of the monomeric forms.[3] this compound is a synthetic, C8-linked PBD dimer that covalently binds to the minor groove of DNA.[4] This interaction is highly specific, targeting 5'-Pu-GA(T/A)TC-Py sequences.[4] The ability of PBD dimers to form highly cytotoxic DNA lesions with minimal helical distortion makes them difficult for cellular repair mechanisms to recognize and correct, contributing to their profound biological activity. These properties make this compound and related compounds ideal warheads for ADCs, which aim to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.
Mechanism of Action: DNA Interstrand Cross-linking
The primary mechanism of cytotoxicity for this compound is the formation of DNA interstrand cross-links (ICLs). This process can be broken down into the following steps:
-
Minor Groove Binding: The PBD dimer first associates non-covalently within the minor groove of the DNA double helix. Its shape allows for an isohelical fit.
-
Covalent Bond Formation: The molecule possesses two electrophilic N10-C11 imine moieties. These functional groups form covalent aminal bonds with the C2-exocyclic amino groups of guanine bases on opposite DNA strands.
-
Interstrand Cross-Link: This covalent bonding results in an ICL, effectively tethering the two strands of the DNA together. This compound can span an extra base pair compared to other dimers, allowing it to cross-link specific sequences efficiently.
-
Disruption of DNA Processing: The resulting ICL adduct physically obstructs the activity of DNA polymerases and transcription factors. This interference with DNA replication and transcription stalls the cell cycle, typically at the G2/M phase.
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, it triggers the DNA Damage Response (DDR) pathway, leading to programmed cell death (apoptosis).
DNA Damage Response Signaling Pathway
The formation of ICLs by this compound is a catastrophic event for the cell, which triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway involves sensing the DNA lesion and activating downstream kinases to coordinate cell cycle arrest and repair or, if the damage is irreparable, apoptosis.
Studies on ADCs using PBD dimer payloads show activation of the central DNA damage-sensing protein kinases ATM, ATR, and DNA-PK within 24 hours of treatment. This leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2, which in turn mediate G2/M cell cycle arrest to prevent cells with damaged DNA from entering mitosis. Persistent signaling from this pathway ultimately culminates in the activation of caspases and the execution of apoptosis.
Quantitative Cytotoxicity Data
PBD dimers are characterized by their exceptionally high potency against a wide range of cancer cell lines, with activity often observed in the picomolar to low nanomolar range. The table below summarizes key quantitative data for this compound and other relevant PBD dimers for comparative context.
| PBD Dimer Compound | Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| This compound (Cmpd 16c) | K562 (Leukemia) | Growth Inhibition | 0.5 µM | |
| SG3199 | Panel Average | Growth Inhibition (GI50) | 151.5 pM | |
| SG3199 | NCI-H226 (Lung) | Growth Inhibition (GI50) | 18 pM | |
| SG3199 | Hs 746T (Stomach) | Growth Inhibition (GI50) | 30 pM | |
| SG2000 (SJG-136) | K562 (Leukemia) | Growth Inhibition (IC50) | 0.534 nM | |
| SG3650 (Low-potency) | K562 (Leukemia) | Growth Inhibition (IC50) | 8.87 nM |
Experimental Protocols & Workflow
Evaluating the biological activity and cytotoxicity of this compound involves a series of established in vitro assays.
Protocol: In Vitro Cytotoxicity Assay (SRB Assay)
-
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
-
Materials:
-
Human cancer cell line (e.g., K562).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
This compound stock solution in DMSO.
-
96-well microtiter plates.
-
Sulforhodamine B (SRB) solution, 10% Trichloroacetic acid (TCA), 10 mM Tris base solution.
-
Plate reader (510 nm).
-
-
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Application: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells, and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Wash away unbound dye with 1% acetic acid and air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (OD) at 510 nm using a microplate reader.
-
-
Data Analysis: Plot the percentage of cell growth inhibition versus drug concentration. Use non-linear regression analysis to calculate the GI50 value.
Protocol: Plasmid DNA Interstrand Cross-linking Assay
-
Objective: To quantify the efficiency of this compound in forming interstrand cross-links in naked DNA.
-
Materials:
-
Linearized plasmid DNA (e.g., pBR322).
-
This compound stock solution.
-
Reaction buffer (e.g., Tris-EDTA buffer).
-
Denaturing solution (e.g., formamide/EDTA).
-
Agarose gel, electrophoresis equipment, and DNA stain (e.g., Ethidium Bromide).
-
Gel imaging system.
-
-
Procedure:
-
Reaction Setup: Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of this compound in reaction buffer.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2-24 hours) at 37°C.
-
Denaturation: Stop the reaction and denature the DNA by heating in the presence of a denaturing agent. This separates the two strands of non-cross-linked DNA.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA stain and visualize using a gel documentation system.
-
-
Data Analysis: Measure the band intensities. Single-stranded (denatured) DNA will migrate faster than double-stranded (cross-linked) DNA. The percentage of cross-linked DNA can be calculated as the intensity of the upper band (dsDNA) divided by the total intensity of both bands (dsDNA + ssDNA). The XL50 value, the concentration required to cross-link 50% of the DNA, can then be determined.
Conclusion
This compound is a highly effective DNA cross-linking agent with potent cytotoxic activity against cancer cells. Its mechanism of action, centered on the formation of persistent interstrand cross-links in the DNA minor groove, triggers the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The exceptional potency of PBD dimers has established them as a clinically important class of payloads for antibody-drug conjugates, representing a promising strategy for targeted cancer therapy. Further research into optimizing the therapeutic index and overcoming potential resistance mechanisms will continue to advance the clinical application of these powerful molecules.
References
An In-depth Technical Guide to PBD Dimer-2: Chemical Structure, Properties, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolobenzodiazepine (PBD) dimer-2, a potent DNA-interactive agent with significant applications in cancer research and as a payload for antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and key biophysical properties, supplemented with structured data tables and detailed experimental protocols for its evaluation.
Chemical Structure and Properties of PBD Dimer-2
This compound is a synthetic, C8-linked pyrrolobenzodiazepine dimer. The core structure consists of two PBD monomers linked via their aromatic A-rings. This dimeric structure is crucial for its biological activity, allowing it to span across the minor groove of DNA.
Chemical Name: 8,8'-[1,5-pentanediylbis(oxy)]bis[1,2,3,11a-tetrahydro-7-methoxy-5H-pyrrolo[2,1-c][1][2]benzodiazepin-5-one] Molecular Formula: C₃₁H₃₆N₄O₆ Molecular Weight: 560.64 g/mol
Physicochemical Properties:
| Property | Value |
| CAS Number | 145325-57-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
The primary mechanism of action of this compound is its ability to form covalent interstrand cross-links in the minor groove of DNA. This process interferes with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
This compound exhibits sequence-selective binding, preferentially targeting 5'-Pu-GA(T/A)TC-Py sequences.[1] The two electrophilic imine moieties of the PBD dimer form covalent bonds with the C2-amino groups of guanine bases on opposite DNA strands.[3][4] This cross-linking creates a lesion that is difficult for cellular DNA repair mechanisms to resolve, contributing to the high cytotoxicity of the compound.
The DNA damage induced by this compound triggers a cellular stress response, activating key signaling pathways that regulate cell fate.
Signaling Pathway of this compound Induced DNA Damage
The DNA interstrand cross-links formed by this compound are recognized by the cellular DNA damage response (DDR) machinery. This initiates a signaling cascade involving key protein kinases that leads to cell cycle arrest, primarily at the G2/M phase, and can ultimately induce apoptosis.
Quantitative Data Summary
The biological activity of this compound and related compounds has been quantified in various studies. The following tables summarize key cytotoxicity and DNA cross-linking data.
Table 1: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | 0.5 µM | |
| SJG-136 (SG2000) | NCI 60-cell line panel | Various | Mean GI₅₀: 7.4 nM | |
| SG3199 | 38 human cancer cell lines | Various | Mean GI₅₀: 151.5 pM | |
| SG2057 | Human tumor cell line panel | Various | Mean GI₅₀: 212 pM | |
| PBD Dimer (unspecified) | HCT 116 | Colon Carcinoma | GI₅₀: 2.3-7.8 fold lower than in resistant HCT-15 | |
| PBD Dimer (unspecified) | A2780 | Ovarian Carcinoma | GI₅₀: >50 fold lower than in resistant A2780AD | |
| PBD Dimer (unspecified) | MCF7 | Breast Carcinoma | GI₅₀: >30 fold lower than in resistant MCF7-MX |
Table 2: DNA Cross-linking Activity of this compound
| Parameter | Value | Experimental System | Reference |
| XL₅₀ | 0.07 µM | Plasmid DNA |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
-
DNA Interstrand Cross-linking Assay (Agarose Gel Electrophoresis)
This protocol describes a method to assess the ability of this compound to induce interstrand cross-links in plasmid DNA.
-
DNA Preparation:
-
Linearize plasmid DNA (e.g., pBR322) by digestion with a restriction enzyme that cuts at a single site (e.g., HindIII).
-
Purify the linearized DNA using a standard DNA purification kit.
-
End-label the linearized DNA with [γ-³²P]ATP using T4 polynucleotide kinase for visualization by autoradiography. Alternatively, a fluorescent DNA stain can be used after gel electrophoresis.
-
-
Cross-linking Reaction:
-
In a microcentrifuge tube, mix the end-labeled linearized DNA with varying concentrations of this compound in a suitable reaction buffer (e.g., TE buffer).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) to allow for cross-linking.
-
-
Denaturation and Gel Electrophoresis:
-
Stop the reaction and denature the DNA by adding an equal volume of a denaturing loading buffer (e.g., containing formamide and heating at 95°C for 5 minutes).
-
Load the samples onto a denaturing agarose gel (e.g., 1% agarose in alkaline electrophoresis buffer).
-
Perform electrophoresis to separate the single-stranded (non-cross-linked) and double-stranded (cross-linked) DNA.
-
-
Visualization and Quantification:
-
For radiolabeled DNA, dry the gel and expose it to an X-ray film or a phosphorimager screen.
-
For non-radiolabeled DNA, stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it under UV light.
-
Quantify the intensity of the bands corresponding to single-stranded and double-stranded DNA using densitometry software. The percentage of cross-linked DNA can be calculated as: (Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)) x 100.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of this compound-induced cell cycle arrest.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of base sequence on the DNA cross-linking properties of pyrrolobenzodiazepine (PBD) dimers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Preclinical Studies of Pyrrolobenzodiazepine (PBD) Dimer Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in oncology.[1][2] Their unique mechanism of action, involving the formation of covalent interstrand cross-links in the minor groove of DNA, leads to potent cytotoxicity in cancer cells.[3][4] This technical guide provides a comprehensive overview of the early preclinical data on PBD dimers, focusing on their mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for their evaluation. For the purpose of this guide, we will focus on well-characterized PBD dimers such as SJG-136 (also known as SG2000) and SG3199, the warhead of the clinical ADC payload tesirine, as representative examples.
Mechanism of Action: DNA Cross-linking
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming a covalent bond with the C2-amino group of a guanine base.[1] The dimeric structure allows for the cross-linking of two guanine bases on opposite DNA strands, a lesion that is difficult for cancer cells to repair and effectively blocks DNA replication and transcription, ultimately leading to cell death.
The sequence selectivity of PBD dimers is a key feature of their mechanism. They preferentially bind to 5'-Pu-GATC-Py-3' sequences, where Pu is a purine and Py is a pyrimidine. This interaction involves the formation of an aminal linkage between the C11 position of the PBD and the N2 of guanine. The resulting DNA adduct causes minimal distortion of the DNA helix, which may allow it to evade cellular repair mechanisms more effectively than other DNA-damaging agents.
References
Unraveling the Bond: A Technical Guide to the Theoretical Modeling of PBD Dimer-2 DNA Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical modeling of the interaction between Pyrrolobenzodiazepine (PBD) dimer-2 and DNA. PBDs are a class of highly potent antitumor agents that exert their cytotoxic effects by crosslinking DNA, and understanding this interaction at a molecular level is crucial for the rational design of new and improved cancer therapeutics. This document details the computational and experimental methodologies used to elucidate this interaction, presents key quantitative data, and visualizes the complex biological pathways and experimental workflows involved.
Introduction to PBD Dimers and their Mechanism of Action
Pyrrolobenzodiazepines (PBDs) are a family of sequence-selective DNA minor-groove binding agents.[1] Synthetic PBD dimers, which consist of two PBD units linked together, are capable of forming highly cytotoxic interstrand or intrastrand DNA cross-links.[2][3] This covalent binding to DNA interferes with essential cellular processes such as replication and transcription, ultimately leading to cell death.[4] The unique three-dimensional shape of PBDs allows them to fit snugly within the minor groove of DNA, causing minimal distortion of the DNA helix, which may help them evade cellular DNA repair mechanisms.[5]
PBD dimer-2 is a C8-linked PBD dimer that has been shown to span an extra base pair compared to other PBD dimers and preferentially cross-links the 5′-Pu-GA(T/A)TC-Py sequence.
Theoretical Modeling of the this compound-DNA Adduct
Computational modeling plays a pivotal role in understanding the intricate details of the this compound-DNA interaction at an atomic level. Molecular dynamics (MD) simulations and other modeling techniques provide insights into the structural and energetic aspects of the binding process.
A typical computational workflow for modeling this interaction is as follows:
Quantitative Analysis of PBD Dimer-DNA Interactions
The interaction between PBD dimers and DNA can be quantified through various biophysical and biochemical assays. This data is essential for structure-activity relationship (SAR) studies and for validating computational models.
| PBD Dimer | IC50 (K562 leukemia cells) | XL50 (plasmid DNA) | Preferred DNA Binding Sequence | Reference |
| This compound | 0.5 µM | 0.07 µM | 5′-Pu-GA(T/A)TC-Py | |
| SJG-136 | 7.4 nM (mean) | Not directly comparable | 5'-Pu-GATC-Py | |
| DSB-120 | Not specified | Not directly comparable | 5'-(pu/py)GATC(py/pu) |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. XL50: The concentration of the compound required to cross-link 50% of the plasmid DNA.
Experimental Protocols for Studying PBD-DNA Interactions
A variety of experimental techniques are employed to characterize the binding of PBD dimers to DNA. These methods provide crucial information on binding affinity, sequence selectivity, and the nature of the covalent adducts formed.
DNA Footprinting Assay
DNA footprinting is used to identify the specific DNA sequences where a small molecule binds.
Detailed Methodology:
-
DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' or 3' end with a radioactive isotope, such as ³²P.
-
Binding Reaction: The end-labeled DNA is incubated with varying concentrations of the this compound to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone at sites not protected by the bound ligand. A control reaction without the PBD dimer is also performed.
-
Reaction Termination and Denaturation: The digestion is stopped, and the DNA is denatured to separate the strands.
-
Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is exposed to X-ray film (autoradiography) to visualize the DNA fragments. The region where the this compound binds to the DNA will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments, known as the "footprint".
Gel Electrophoresis for DNA Cross-linking
This assay is used to visualize and quantify the formation of interstrand cross-links in DNA.
Detailed Methodology:
-
DNA Substrate: A linearized plasmid DNA or a specific oligonucleotide duplex is used as the substrate.
-
Cross-linking Reaction: The DNA is incubated with the this compound for a specific time to allow for cross-linking to occur.
-
Denaturation: The reaction mixture is treated with heat or alkali to denature the DNA into single strands.
-
Agarose Gel Electrophoresis: The samples are run on an agarose gel. Non-cross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will remain double-stranded and migrate more slowly.
-
Visualization and Quantification: The DNA bands are stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to single-stranded and double-stranded (cross-linked) DNA can be quantified to determine the extent of cross-linking.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the detailed analysis of PBD-DNA adducts.
Detailed Methodology:
-
Adduct Formation: A defined DNA oligonucleotide is incubated with the this compound.
-
Enzymatic Digestion: The DNA is enzymatically digested into individual nucleosides or short oligonucleotides.
-
HPLC Separation: The digest is injected into a reverse-phase HPLC column to separate the unmodified nucleosides from the PBD-adducts.
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer to identify and quantify the specific PBD-DNA adducts based on their mass-to-charge ratio.
Cellular Response to this compound-DNA Interaction
The formation of PBD dimer-DNA adducts triggers a complex cellular response, primarily involving the DNA damage response (DDR) pathways. This ultimately leads to cell cycle arrest and apoptosis.
Upon formation of a PBD-DNA adduct, sensor proteins recognize the distortion in the DNA helix. This leads to the activation of key protein kinases, including ATM (Ataxia Telangiectasia Mutated), ATR (Ataxia Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase). These kinases then phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 orchestrate a cell cycle arrest, typically at the G2/M phase, to provide time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis (programmed cell death). PBD adducts can be repaired by cellular mechanisms such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR). However, the minimal DNA distortion caused by PBDs may allow some adducts to evade these repair systems, contributing to their high potency.
Conclusion
The theoretical modeling of this compound-DNA interactions, in conjunction with experimental validation, provides a powerful platform for understanding the molecular basis of their potent antitumor activity. The detailed insights gained from these studies are invaluable for the design of next-generation PBD-based therapeutics with improved efficacy and reduced toxicity, ultimately benefiting cancer patients. This guide has provided an overview of the key computational and experimental approaches, quantitative data, and the cellular pathways involved in the action of these promising anticancer agents.
References
- 1. Covalent Bonding of Pyrrolobenzodiazepines (PBDs) to Terminal Guanine Residues within Duplex and Hairpin DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
An In-depth Technical Guide to the Structural Analogs of PBD Dimer-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a class of potent, sequence-selective DNA-interactive agents. Their dimeric forms, in particular, have garnered significant attention as highly effective cytotoxic agents due to their ability to form interstrand DNA cross-links. This technical guide provides a comprehensive overview of the structural analogs of PBD dimer-2, a C8-linked PBD dimer. It delves into their core structure, mechanism of action, structure-activity relationships, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the critical signaling pathways involved are provided to facilitate further research and development in this promising area of oncology.
Introduction to Pyrrolobenzodiazepine (PBD) Dimers
Pyrrolobenzodiazepines (PBDs) are naturally occurring or synthetic compounds that bind to the minor groove of DNA.[3] Their unique three-dimensional structure allows for a snug fit within the DNA minor groove, leading to covalent bonding with guanine bases.[4] PBD dimers are composed of two PBD units linked together, typically through their C8 positions via a flexible alkane chain. This dimeric structure enables them to cross-link two DNA strands, a highly cytotoxic lesion that is difficult for cancer cells to repair.[4] This potent mechanism of action has made PBD dimers a compelling class of payloads for antibody-drug conjugates (ADCs), which are designed to deliver highly potent cytotoxic agents specifically to cancer cells.
The Core Structure: this compound and Its Analogs
This compound (also referred to as compound 2c) is a C8-linked pyrrolobenzodiazepine dimer. A key feature of its analogs is the variation in the length of the diether linker connecting the two PBD units at their C8 and C8' positions. This linker length plays a crucial role in the molecule's ability to span the DNA minor groove and form interstrand cross-links.
C8-Linked Analogs with Varying Linker Lengths
The most studied structural analogs of this compound involve modifications to the polymethylene linker. The number of methylene units (n) in the -O-(CH2)n-O- linker significantly influences DNA binding affinity, cross-linking efficiency, and ultimately, cytotoxicity.
-
SJG-136 (SG2000): This well-characterized PBD dimer features a three-carbon (n=3) linker. It is known for its potent and broad-spectrum antitumor activity and has undergone clinical trials.
-
DRG-16: This analog possesses a five-carbon (n=5) linker, which has been shown to exhibit markedly superior in vitro cytotoxic potency and interstrand DNA cross-linking reactivity compared to SJG-136 in certain cell lines.
-
Analogs with Even-Numbered Linkers: PBD dimers with an even number of methylene units (e.g., n=4 or 6) in the linker generally show lower affinity for DNA, reduced cross-linking efficiency, and are less cytotoxic compared to their counterparts with odd-numbered linkers.
Mono-imine Analogs
While the bis-imine (two imine functionalities) nature of PBD dimers is responsible for their potent DNA cross-linking ability, analogs with a single DNA alkylating moiety (mono-imine) have also been developed. These compounds are generally less cytotoxic than their bis-imine counterparts but may offer an improved therapeutic index.
Tesirine (SG3249) and its Warhead (SG3199)
Tesirine is a PBD dimer-based ADC payload that releases the active warhead, SG3199, upon cleavage of its linker. SG3199 is a potent DNA cross-linking agent with a propyldioxy tether, structurally related to SJG-136.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and its key structural analogs.
Table 1: In Vitro Cytotoxicity of PBD Dimers
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound | K562 | Leukemia | 500 | |
| SJG-136 | HCT-116 | Colon | 0.1 - 0.3 | |
| HT-29 | Colon | 0.1 - 0.3 | ||
| SW620 | Colon | 0.1 - 0.3 | ||
| HCT-15 (mdr-1+) | Colon | 3.7 | ||
| A2780 | Ovarian | 0.4 - 2.5 | ||
| NCI/ADR-RES | Ovarian | - | ||
| IGROV1 | Ovarian | >3400-fold less potent than DRG-16 | ||
| LOX IMVI | Melanoma | - | ||
| UACC-62 | Melanoma | - | ||
| MDA-MB-435 | Breast | - | ||
| SF-295 | Glioma | - | ||
| C-6 | Glioma | - | ||
| LS-174T | Colon | - | ||
| HL-60 TB | Leukemia | - | ||
| NCI-H522 | Lung | - | ||
| DRG-16 | IGROV1 | Ovarian | >3400-fold more potent than SJG-136 | |
| SG3199 | 38 cell line panel | Various | Mean GI50: 0.1515 | |
| NCI-N87 | Gastric | 0.018 | ||
| SG2000 (SJG-136) | NCI-N87 | Gastric | 0.534 | |
| SG3650 | NCI-N87 | Gastric | 8.87 |
Table 2: In Vivo Efficacy of PBD Dimers and ADCs
| Agent | Model | Tumor Type | Dose and Schedule | Outcome | Reference |
| SJG-136 | Human Xenografts (10 models) | Melanoma, Ovarian, Breast, Glioma, Colon, Leukemia, Lung | 16-120 µg/kg/dose, i.v. qd x 5 | Tumor mass reduction in all models; significant growth delays in 9 models; tumor-free responses in 6 models. | |
| A2780 Xenograft | Ovarian | 120 µg/kg/d, i.v. dx5 | Highly active (SGD=275) | ||
| A2780(AD) Xenograft | Ovarian (P-gp+) | 120 µg/kg/d, i.v. dx5 | Not active (SGD=67) | ||
| LS174T Xenograft | Colon | 0.3 mg/kg, i.v. on days 0, 4, 8 | Tumor growth inhibition | ||
| Trastuzumab-SG3249 ADC | NCI-N87 Xenograft | Gastric (HER2+) | 0.3 mg/kg, single dose | Complete tumor regression | |
| JIMT-1 Xenograft | Breast (HER2+) | 0.3 mg/kg, single dose | Tumor growth delay | ||
| Trastuzumab-Flexmab-SG3710 ADC | NCI-N87 Xenograft | Gastric (HER2+) | 0.3 - 1 mg/kg, single dose | Potent anti-tumor activity | |
| ADCT-701 (ADC) | LI1097 PDX | Hepatocellular | 0.1, 0.3, or 1 mg/kg, single i.v. | Dose-dependent antitumor activity; 3 PRs and 2 CRs at highest dose. | |
| SN12C Xenograft | Renal | 0.3, 0.6, or 1 mg/kg | 2 PRs at 0.6 mg/kg; 1 PR, 7 CRs, and 6 TFS at 1 mg/kg. | ||
| PAXF1657 PDX | Pancreatic | 0.3 or 0.6 mg/kg | 8 CRs and 8 TFS at both doses. |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of PBD dimers is the formation of covalent interstrand cross-links in the minor groove of DNA. This leads to the arrest of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
DNA Damage Response (DDR) Pathway
The DNA lesions induced by PBD dimers activate the cell's DNA Damage Response (DDR) network. The key sensor kinases in this pathway are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
-
ATM Activation: ATM is primarily activated by DNA double-strand breaks (DSBs). In the absence of DNA damage, ATM exists as an inactive dimer. DNA damage leads to intermolecular autophosphorylation and dissociation of the dimer into active monomers. These monomers then phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53, to initiate cell cycle arrest and DNA repair.
-
ATR Activation: ATR is activated by single-stranded DNA (ssDNA) regions, which can arise from replication stress or the processing of DNA damage. ATR activation is a complex process that involves its dimerization and the recruitment of ATR activating proteins like TOPBP1 and ETAA1. Once activated, ATR phosphorylates the checkpoint kinase Chk1, which also contributes to cell cycle arrest.
Inhibition of Transcription Factors
Beyond direct DNA damage, PBD dimers can also exert their cytotoxic effects by interfering with the binding of transcription factors to their cognate DNA sequences. One such critical transcription factor is NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
NF-κB Signaling: The NF-κB family of transcription factors plays a pivotal role in regulating genes involved in inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene expression.
-
Inhibition by PBDs: PBDs can bind to the NF-κB consensus sequences in the DNA, thereby physically obstructing the binding of NF-κB dimers and inhibiting the transcription of its target genes. This inhibition of pro-survival signaling can contribute to the apoptotic effects of PBDs.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PBD dimers.
In Vitro Cytotoxicity: AlamarBlue® Assay
This assay quantitatively measures cell proliferation and viability.
Materials:
-
Cells in logarithmic growth phase
-
Complete cell culture medium
-
96-well microplates
-
PBD dimer compounds
-
AlamarBlue® reagent
-
Fluorescence plate reader
Protocol:
-
Harvest and count cells. Adjust the cell density to the desired concentration (e.g., 1 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the PBD dimer compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL culture).
-
Incubate for 4-8 hours, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viability relative to the untreated control and determine the IC50 values.
DNA Interstrand Cross-linking: Comet Assay (Single-Cell Gel Electrophoresis)
This assay detects DNA strand breaks and cross-links at the single-cell level.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Prepare a suspension of single cells (approximately 1 x 10^5 cells/mL).
-
Mix the cell suspension with LMPA at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide (with NMPA). Cover with a coverslip and allow to solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides and neutralize them with neutralization buffer for 5-10 minutes.
-
Stain the slides with a suitable DNA stain.
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., tail moment) using image analysis software. A decrease in tail moment compared to irradiated control cells indicates DNA cross-linking.
Analysis of PBD-DNA Adducts by HPLC-MS/MS
This method allows for the sensitive and specific detection and quantification of PBD-DNA adducts.
Materials:
-
DNA samples from treated cells or in vitro reactions
-
Enzymatic digestion cocktail (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standards (isotope-labeled adducts, if available)
Protocol:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from treated cells. Enzymatically digest the DNA to individual nucleosides.
-
HPLC Separation: Inject the digested DNA sample onto the HPLC system. Separate the nucleosides using a gradient elution with the specified mobile phases.
-
MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Operate the MS in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the expected PBD-DNA adducts.
-
Quantification: Quantify the adducts by comparing the peak areas to those of a standard curve generated with synthesized adduct standards. Normalize the adduct levels to the amount of unmodified nucleosides in the sample.
Conclusion and Future Directions
The structural analogs of this compound represent a highly potent class of cytotoxic agents with significant potential in oncology. The structure-activity relationships, particularly the influence of the C8-linker length, provide a clear rationale for the design of new and more effective PBD dimers. Their potent DNA cross-linking activity, which triggers robust DNA damage responses and can inhibit key pro-survival transcription factors, underscores their utility as payloads in antibody-drug conjugates. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising anticancer agents. Future research will likely focus on the development of novel PBD analogs with improved therapeutic indices, the exploration of new linker technologies for ADCs, and a deeper understanding of the mechanisms of resistance to these compounds.
References
- 1. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 2: efficacy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes: Evaluating the Cytotoxicity of PBD Dimer-2 with MTT and XTT Assays
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of exceptionally potent DNA-interactive agents with significant antitumor properties.[1] These synthetic compounds act as DNA minor groove alkylating agents, forming covalent interstrand cross-links, which are difficult for cancer cells to repair.[1][2] PBD dimer-2, a specific C8-linked dimer, can cross-link specific DNA sequences (5′-Pu-GA(T/A)TC-Py), leading to the blockage of essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).[3][4] Due to their high potency, with IC50 values often in the picomolar to low nanomolar range, PBD dimers are of significant interest as payloads for antibody-drug conjugates (ADCs).
Assessing the in vitro cytotoxicity of compounds like this compound is a critical step in drug development. The MTT and XTT assays are reliable, colorimetric methods used to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle of the Assays
Both assays utilize a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases and other reductases in metabolically active (i.e., viable) cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan product. This requires a separate solubilization step before the absorbance can be measured.
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide): Reduced to a water-soluble orange formazan product. This simplifies the protocol as it eliminates the need for a solubilization step, making it ideal for high-throughput screening.
The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound's cytotoxic effects.
Data Presentation
The primary output of these assays is the IC50 value, which represents the concentration of this compound required to inhibit cell growth by 50%. This value is a key measure of the compound's potency.
Table 1: Representative Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (nM) |
| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | 500 |
| HCT-116 | Colon Cancer | SRB | Not Specified | 0.1 - 0.3 |
| HT-29 | Colon Cancer | SRB | Not Specified | 0.1 - 0.3 |
| A549 | Lung Cancer | Not Specified | Not Specified | ~0.5 (similar to related dimers) |
| Ramos | Burkitt's Lymphoma | Not Specified | Not Specified | ~0.1 (similar to related dimers) |
| Note: Data is compiled from various sources and may involve different PBD dimer analogs (e.g., SJG-136) and assay methods (e.g., SRB). The IC50 for K562 cells is specifically for this compound (compound 16c). The other values represent the typical high potency of this compound class. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is designed for a 96-well plate format but can be scaled.
Materials:
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend in complete medium to a final concentration that will result in 70-80% confluency at the end of the assay.
-
Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.
-
Include wells for "medium only" (background control) and "untreated cells" (vehicle control).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. It is critical to use a wide concentration range (e.g., from 1 pM to 1 µM) to capture the full dose-response curve.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control medium.
-
Incubate for the desired exposure time (e.g., 72-96 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
XTT Cell Viability Assay Protocol
This protocol is simpler as it does not require a solubilization step.
Materials:
-
This compound (stock solution in DMSO)
-
XTT Labeling Reagent
-
Electron Coupling Solution
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
Adherent or suspension cells
-
Multichannel pipette
-
Microplate reader (absorbance at 450-490 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol. Plate cells (5,000-10,000 cells/well in 100 µL) and treat with a serial dilution of this compound for the desired duration (e.g., 72-96 hours).
-
-
XTT Reagent Preparation:
-
Immediately before use, prepare the XTT working solution. Thaw the XTT reagent and electron coupling solution. Mix them according to the manufacturer's instructions (a common ratio is 50:1 XTT reagent to electron coupling solution).
-
-
XTT Addition and Incubation:
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-5 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cell line and should be optimized. The solution in wells with viable cells will turn orange.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to correct for non-specific background readings.
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the Percent Viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (like GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound leading to apoptosis.
Experimental Workflow
Caption: Workflow for MTT/XTT cell viability assays.
Logical Relationships
Caption: Relationship between drug concentration and viability outcome.
References
Application Notes and Protocols for the Use of Pyrrolobenzodiazepine (PBD) Dimer-2 in Lung Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA.[1][2] This unique mechanism of action, which involves binding to the minor groove of DNA and forming an interstrand cross-link, leads to the inhibition of DNA replication and transcription, ultimately inducing cell death.[1][3] PBD dimers have demonstrated significant antitumor activity across a broad spectrum of cancer cell lines and preclinical tumor models, including those for lung cancer.[4]
These molecules are of particular interest as payloads for antibody-drug conjugates (ADCs), where their high potency can be targeted specifically to cancer cells, thereby minimizing systemic toxicity. However, preclinical studies have also evaluated PBD dimers as standalone agents, demonstrating their inherent anticancer properties. This document provides detailed application notes and standardized protocols for the use of PBD dimer-2 and its analogs (e.g., SG2285) in lung cancer animal models, based on available preclinical data.
Mechanism of Action
PBD dimers exert their biological activity through a multi-step process that culminates in the formation of a covalent bond with DNA.
-
Minor Groove Binding: The PBD dimer localizes to the minor groove of the DNA double helix.
-
Sequence Recognition: It exhibits a preference for specific DNA sequences, typically purine-GATC-pyrimidine.
-
Covalent Bonding and Cross-linking: The agent forms a covalent bond with the N2 position of a guanine base. A second reaction with a guanine on the opposing strand results in an interstrand cross-link. This cross-link is highly cytotoxic as it stalls DNA replication forks and is difficult for the cell's DNA repair machinery to resolve.
-
Cell Cycle Arrest and Apoptosis: The resulting DNA damage triggers cell cycle arrest, primarily at the G2-M boundary, and ultimately leads to programmed cell death (apoptosis).
Figure 1. Simplified signaling pathway of this compound mechanism of action.
Data Presentation
In Vitro Cytotoxicity of PBD Dimers in Lung Cancer Cell Lines
| Cell Line | Histology | PBD Dimer Analog | GI50 (pM) | Reference |
| A549 | Adenocarcinoma | SG3199 | 100 | |
| NCI-H460 | Large Cell | SG3199 | 80 | |
| NCI-H226 | Squamous Cell | SG3199 | 200 | |
| COR-L23 | Large Cell | SG3199 | 50 |
GI50: The concentration of drug that inhibits cell growth by 50%.
In Vivo Efficacy of a PBD Dimer Analog in a Non-Small Cell Lung Cancer Xenograft Model
| Animal Model | Tumor Model | PBD Dimer Analog | Dosing Schedule | Outcome | Reference |
| Nude Mice | NCI-H226 Xenograft | SG2285 | 0.1 mg/kg, i.v., q4dx3 | Significant tumor growth delay | |
| Nude Mice | A549 Xenograft | SJG-136 | 120 µg/kg/day, i.p., 5 days | Active |
Note: The available literature primarily focuses on PBD dimers as payloads for ADCs. Data for standalone this compound in lung cancer animal models is limited. The data presented here for SG2285 and SJG-136, analogs of this compound, are representative of the expected activity.
Experimental Protocols
In Vivo Xenograft Model of Non-Small Cell Lung Cancer
This protocol describes a general procedure for evaluating the antitumor efficacy of a PBD dimer analog (e.g., SG2285) in a human non-small cell lung cancer (NSCLC) xenograft model.
1. Cell Culture and Animal Model
-
Cell Line: NCI-H226 (human NSCLC squamous cell carcinoma) or A549 (human NSCLC adenocarcinoma).
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest exponentially growing cells and resuspend in sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
PBD Dimer Formulation: Prepare the PBD dimer analog in a suitable vehicle (e.g., 5% dextrose in water). The specific formulation will depend on the solubility of the compound.
-
Dosing: Based on preclinical data for SG2285, a representative dosing schedule is 0.1 mg/kg administered intravenously (i.v.) every 4 days for 3 doses (q4dx3).
-
Control Groups: Include a vehicle control group and potentially a positive control group (e.g., a standard-of-care chemotherapy for NSCLC like cisplatin).
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), if there is more than 20% body weight loss, or at the end of the study period.
5. Data Analysis
-
Calculate the mean tumor volume ± SEM for each group over time.
-
Determine the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
References
- 1. SG2285, a novel C2-aryl-substituted pyrrolobenzodiazepine dimer pro-drug that cross-links DNA and exerts highly potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA interstrand cross-linking and in vivo antitumor activity of the extended pyrrolo[2,1-c][1,4]benzodiazepine dimer SG2057 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Developing PBD Dimer-2 Based Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, PBD dimer-2. Pyrrolobenzodiazepine (PBD) dimers are a class of DNA-interactive agents that exert their anti-tumor activity by cross-linking specific DNA sequences in the minor groove, leading to cell death.[1][2][3] this compound, a C8-linked PBD dimer, is a powerful payload for ADCs due to its high potency.[4]
These guidelines cover the essential steps from conjugation and characterization to in vitro and in vivo evaluation of this compound based ADCs, providing researchers with a comprehensive resource to advance their drug development programs.
Mechanism of Action of this compound
PBD dimers function by binding to the minor groove of DNA with a preference for Pu-GATC-Py sequences and forming covalent interstrand cross-links.[1] This cross-linking activity is mediated by the two imine moieties at the N10-C11 positions of the PBD units. This DNA damage triggers a cellular response involving the activation of DNA damage sensing kinases such as ATM, ATR, and DNA-PK, and their downstream effectors Chk1 and Chk2. The extensive and difficult-to-repair DNA lesions ultimately lead to cell cycle arrest, typically in the G2 phase, and subsequent apoptosis.
Experimental Protocols
Antibody-Drug Conjugation
The conjugation of this compound to a monoclonal antibody (mAb) is a critical step that determines the stability, efficacy, and safety of the resulting ADC. Both site-specific and stochastic conjugation methods can be employed.
Protocol: Site-Specific Conjugation via Engineered Cysteine Residues
This protocol is adapted from methodologies described for other PBD dimer ADCs and is suitable for antibodies with engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues (e.g., at position 239 in the heavy chain)
-
This compound maleimide linker payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds.
-
-
Payload Conjugation:
-
Dissolve the this compound maleimide linker in a minimal amount of a co-solvent like propylene glycol.
-
Add the dissolved payload to the reduced mAb solution at a 1.5-2.0 molar excess per free thiol.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted payload and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR), monomeric purity, and confirm the identity of the ADC using the methods described in section 2.2.
-
Characterization of this compound ADCs
Thorough characterization is essential to ensure the quality and consistency of the ADC.
Key Characterization Assays:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) under reducing conditions.
-
Protocol:
-
Reduce the ADC sample with a reducing agent (e.g., DTT or TCEP).
-
Inject the reduced sample onto a C4 or C8 RP-HPLC column.
-
Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
-
Integrate the peak areas of the light chain and the conjugated heavy chain to calculate the average DAR.
-
-
-
Monomeric Purity:
-
Method: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
-
Protocol:
-
Inject the ADC sample onto an SEC-HPLC column (e.g., TSKgel G3000SWxl).
-
Elute with an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Determine the percentage of the monomeric ADC peak relative to any aggregates or fragments.
-
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.
-
Protocol:
-
Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).
-
Analyze the intact or reduced ADC by ESI-TOF MS to confirm the mass of the conjugated antibody and the distribution of drug-linked species.
-
-
-
In Vitro Stability:
-
Method: Incubation in serum followed by analysis.
-
Protocol:
-
Incubate the ADC in human or mouse serum at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the ADC by ELISA to measure total antibody concentration and by a payload-specific assay (e.g., LC-MS/MS) to quantify the amount of conjugated payload.
-
-
In Vitro Evaluation
Cytotoxicity Assays
Protocol: Cell Viability Assay
This protocol is used to determine the potency (IC50) of the this compound ADC on target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for 72-120 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls and plot the cell viability against the ADC concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vivo Evaluation
Xenograft Tumor Models
Protocol: Tumor Growth Inhibition Study
This protocol is designed to assess the anti-tumor efficacy of the this compound ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Target-positive tumor cells
-
This compound ADC
-
Vehicle control (e.g., PBS)
-
Isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, this compound ADC at different doses).
-
Administer the treatments intravenously (IV) as a single dose or in a fractionated dosing schedule.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Evaluate the tumor growth inhibition (TGI) and any tumor regressions.
-
Data Presentation
Quantitative data from the characterization and evaluation of this compound ADCs should be summarized in clear and concise tables for easy comparison.
Table 1: Characterization of this compound ADCs
| ADC Name | Target | Conjugation Method | Average DAR (RP-HPLC) | Monomeric Purity (SEC-HPLC) (%) |
| Trastuzumab-PBD-dimer-2 | HER2 | Site-Specific (C239i) | 1.8 | >98% |
| Anti-CD22-PBD-dimer-2 | CD22 | Site-Specific (C239i) | 1.9 | >99% |
| Isotype-Control-PBD-dimer-2 | N/A | Site-Specific (C239i) | 1.8 | >98% |
Table 2: In Vitro Cytotoxicity of this compound ADCs
| Cell Line | Target Expression | ADC | IC50 (pM) |
| NCI-N87 | HER2 High | Trastuzumab-PBD-dimer-2 | 15 |
| JIMT-1 | HER2 Moderate | Trastuzumab-PBD-dimer-2 | 50 |
| MDA-MB-468 | HER2 Negative | Trastuzumab-PBD-dimer-2 | >10,000 |
| Ramos | CD22 Positive | Anti-CD22-PBD-dimer-2 | 25 |
| Jurkat | CD22 Negative | Anti-CD22-PBD-dimer-2 | >10,000 |
Table 3: In Vivo Efficacy of Trastuzumab-PBD-dimer-2 in a HER2-Positive Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | - | qd x 1 | 0 | 0/8 |
| Isotype Control ADC | 3 | qd x 1 | 15 | 0/8 |
| Trastuzumab-PBD-dimer-2 | 1 | qd x 1 | 85 | 2/8 |
| Trastuzumab-PBD-dimer-2 | 3 | qd x 1 | >100 (Regression) | 6/8 |
DNA Damage Signaling Pathway
The potent activity of PBD dimers stems from their ability to induce DNA damage that is difficult for cancer cells to repair. This triggers a robust DNA damage response (DDR) signaling cascade.
Inhibition of key DDR proteins like ATM, ATR, and Chk1/2 has been shown to synergize with PBD dimer-based ADCs, accelerating the kinetics of cell death. This suggests potential combination therapy strategies to enhance the efficacy of these ADCs.
References
Application Notes and Protocols for PBD Dimer-2 Linker Chemistry in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of pyrrolobenzodiazepine (PBD) dimer-2 linker chemistry in the development of Antibody-Drug Conjugates (ADCs). PBD dimers are a class of highly potent DNA-crosslinking agents that, when coupled to a monoclonal antibody via a specialized linker, enable targeted delivery to cancer cells, maximizing efficacy while minimizing systemic toxicity.[1][2]
Introduction to PBD Dimer-2 Linker Chemistry
Pyrrolobenzodiazepines (PBDs) are naturally occurring antitumor agents that bind to the minor groove of DNA.[3] Synthetic PBD dimers, which covalently link two PBD units, exhibit significantly enhanced cytotoxicity by forming interstrand DNA cross-links, effectively blocking DNA replication and leading to apoptotic cell death.[1][4] This potent mechanism of action makes them ideal payloads for ADCs.
The linker component is critical for the success of a PBD-based ADC. It must be stable in systemic circulation to prevent premature release of the toxic payload, and designed for efficient cleavage and release of the PBD dimer upon internalization into the target cancer cell. Commonly used linkers for PBD dimers include enzyme-cleavable linkers, such as those containing valine-alanine or valine-citrulline dipeptides, which are substrates for lysosomal proteases like cathepsin B.
This document outlines the synthesis of a maleimide-containing this compound linker, its conjugation to a target antibody, and the subsequent purification and characterization of the resulting ADC. Additionally, protocols for evaluating the in vitro and in vivo efficacy of PBD-based ADCs are provided.
Quantitative Data Summary
The following tables summarize key quantitative data for the characterization and efficacy of this compound ADCs, compiled from various preclinical studies.
Table 1: Characterization of PBD Dimer ADCs
| ADC Construct | Target Antigen | Linker Type | Average DAR | Monomer (%) | Yield (%) | Reference |
| Trastuzumab-C239i-SG3771 | HER2 | Cleavable (bis-imine) | 1.87 | 98 | 75 | |
| R347-C239i-SG3771 | Isotype Control | Cleavable (bis-imine) | 1.82 | 98 | 79 | |
| 1C1-C239i-SG3771 | EphA2 | Cleavable (bis-imine) | 1.74 | 99 | 91 | |
| Trastuzumab-C239i-SG3584 | HER2 | Cleavable (low-potency) | 1.82 | 99 | 57 | |
| Trastuzumab-DAR4-SG3584 | HER2 | Cleavable (low-potency) | 3.91 | 99 | 85 | |
| Trastuzumab-DAR8-SG3584 | HER2 | Cleavable (low-potency) | 7.72 | 95 | 99 | |
| A07-108-T289C-SG3249 | 5T4 | Cleavable (N-alkyl maleimide) | ~2 | >95 | 75-83 | |
| A07-108-T289C-SG3544 | 5T4 | Cleavable (N-phenyl maleimide) | ~2 | >95 | 75-83 | |
| Trastuzumab-Flexmab-SG3710 | HER2 | Dual-maleimide (DAR 1) | 1.0 | 98 | >90 (conjugation efficiency) |
DAR: Drug-to-Antibody Ratio
Table 2: In Vitro Cytotoxicity of PBD Dimer ADCs
| Cell Line | Target Antigen Expression | ADC Construct | IC50 / EC50 (pM) | Reference |
| MDA-MB-361 | 5T4 positive | A07-108-T289C-SG3249 | Single-digit pM | |
| MDA-MB-361 | 5T4 positive | A07-108-T289C-SG3544 | Single-digit pM | |
| SK-BR-3 | HER2 3+ | Anti-HER2 ADC (alkyne linker) | 11-48 ng/mL | |
| KPL-4 | HER2 3+ | Anti-HER2 ADC (alkyne linker) | 11-48 ng/mL | |
| BJAB | CD22 3+ | Anti-CD22 ADC (alkyne linker) | 0.10-1.73 µg/mL | |
| WSU-DLCL2 | CD22 3+ | Anti-CD22 ADC (alkyne linker) | 0.10-1.73 µg/mL | |
| K562 | Leukemia Cell Line | This compound (free drug) | 0.5 µM |
Table 3: In Vivo Efficacy of PBD Dimer ADCs in Xenograft Models
| Tumor Model | ADC Construct | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| NCI-N87 (Gastric) | Tras-SG3771 | 0.3 | Single dose | Tumor stasis | |
| NCI-N87 (Gastric) | Tras-SG3771 | 1.0 | Single dose | Tumor regression to complete remission | |
| MDA-MB-361 (Breast) | A07-108-T289C-SG3249 | 1.0 | Single dose | Tumor stasis | |
| MDA-MB-361 (Breast) | A07-108-T289C-SG3544 | 1.0 | Single dose | Tumor stasis | |
| Founder 5 (HER2+) | Anti-HER2 ADC (alkyne linker) | 0.5-1.0 | Single dose | Tumor stasis | |
| WSU-DLCL2 (Lymphoma) | Anti-CD22 ADC (alkyne linker) | 2.0 | Single dose | Tumor stasis | |
| Karpas 299 (Lymphoma) | ADCT-301 (anti-CD25) | 0.1-0.6 | Single dose | Dose-dependent antitumor activity |
Experimental Protocols
Synthesis of Maleimide-Containing this compound Linker
The synthesis of a this compound linker functionalized with a maleimide group for antibody conjugation is a multi-step process. The following is a generalized protocol based on synthetic routes described in the literature.
Protocol 3.1.1: Synthesis of the PBD Dimer Core
-
Starting Materials: Utilize commercially available or previously synthesized PBD monomer precursors.
-
Dimerization: Couple two PBD monomer units via a flexible propyldioxy tether at their C8 positions. This can be achieved through a double Mitsunobu reaction with 1,3-propanediol.
-
Purification: Purify the resulting PBD dimer core using column chromatography.
Protocol 3.1.2: Introduction of the Cleavable Linker and Maleimide Moiety
-
Linker Attachment: The PBD dimer core is functionalized at one of the N10 positions with a cleavable dipeptide linker, typically valine-alanine (Val-Ala), followed by a self-immolative para-aminobenzyl carbamate (PABC) spacer.
-
Maleimide Functionalization: A maleimide group is introduced to the end of the linker construct, often via a polyethylene glycol (PEG) spacer to enhance solubility. This is typically achieved by reacting the linker with a maleimide-PEG-NHS ester.
-
Final Purification: The final maleimide-containing this compound linker is purified by semi-preparative HPLC and characterized by mass spectrometry and NMR.
ADC Conjugation, Purification, and Characterization
This section details the site-specific conjugation of the this compound linker to an engineered antibody containing a free cysteine residue.
Protocol 3.2.1: Antibody Reduction
-
Antibody Preparation: Prepare a solution of the cysteine-engineered antibody in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the engineered interchain disulfide bonds and expose the free thiol groups. A typical molar excess of TCEP to antibody is 40-fold.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP by dialysis against PBS.
Protocol 3.2.2: Conjugation of this compound Linker to Antibody
-
Drug-Linker Solution: Prepare a stock solution of the maleimide-containing this compound linker in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the this compound linker solution to the reduced antibody solution. The reaction is typically performed at a molar excess of the drug-linker to the antibody.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
Protocol 3.2.3: ADC Purification
-
Chromatography: Purify the ADC from unreacted drug-linker and other reagents using a suitable chromatography method. Ceramic hydroxyapatite (CHT) chromatography or size-exclusion chromatography (SEC) are commonly used.
-
CHT Chromatography: Elute the ADC using a salt gradient (e.g., sodium chloride).
-
SEC: Separate the ADC based on size.
-
-
Buffer Exchange: Exchange the buffer of the purified ADC to a formulation buffer (e.g., PBS) using dialysis or tangential flow filtration.
Protocol 3.2.4: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Mass Spectrometry (MS): Deglycosylate and reduce the ADC prior to analysis. The mass difference between the light and heavy chains of the unconjugated and conjugated antibody allows for the determination of the DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate the conjugated and unconjugated antibody species to calculate the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different drug loads to determine the DAR distribution.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Determine the percentage of monomeric ADC and the presence of aggregates.
-
-
Confirmation of Conjugation:
-
Capillary Isoelectric Focusing (cIEF): Detect shifts in the isoelectric point of the antibody upon conjugation.
-
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the PBD-based ADC is evaluated using a cell viability assay, such as the MTT or XTT assay.
Protocol 3.3.1: Cell Seeding
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in their appropriate growth medium.
-
Seeding: Plate the cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Protocol 3.3.2: ADC Treatment
-
Serial Dilutions: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free PBD dimer (positive control) in culture medium.
-
Treatment: Add the different concentrations of the test articles to the cells in duplicate or triplicate.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
Protocol 3.3.3: Cell Viability Measurement (MTT Assay)
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Efficacy in Xenograft Models
The antitumor activity of the PBD-based ADC is assessed in vivo using tumor xenograft models in immunocompromised mice.
Protocol 3.4.1: Tumor Implantation
-
Cell Preparation: Harvest cultured tumor cells and resuspend them in a mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of the mice.
Protocol 3.4.2: ADC Administration
-
Tumor Growth: Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Dosing: Administer the ADC and control articles intravenously (i.v.) via the tail vein at the desired dose levels and schedule.
Protocol 3.4.3: Efficacy Evaluation
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to evaluate tumor growth inhibition.
Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the key processes involved in this compound ADC development and its mechanism of action.
Caption: Mechanism of action of a this compound ADC.
Caption: General workflow for this compound ADC development.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of PBD Dimer-2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Pyrrolobenzodiazepine (PBD) dimers are a particularly potent class of payloads that exert their cytotoxic effects by cross-linking DNA in the minor groove.[1][2] This activity leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.[2][3] The exceptional potency of PBD dimers makes them highly effective warheads for ADCs, but also necessitates carefully designed and executed in vitro cytotoxicity assays to determine their efficacy and specificity.
These application notes provide detailed protocols for a suite of in vitro assays to evaluate the cytotoxicity of PBD dimer-2 ADCs. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a comprehensive profile of ADC activity.
Mechanism of Action of this compound ADCs
This compound ADCs function through a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.[4] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosome, the linker connecting the this compound payload to the antibody is cleaved, releasing the active cytotoxic agent into the cytoplasm.
The released this compound translocates to the nucleus where it binds to the minor groove of DNA, forming covalent interstrand cross-links. This DNA damage triggers a cellular response involving the activation of DNA damage sensing proteins such as ATM, ATR, and DNA-PK. This, in turn, activates downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest in the G2/M phase. If the DNA damage is too extensive to be repaired, the cell is directed towards the apoptotic pathway, ultimately leading to programmed cell death.
References
Application Notes: PBD Dimer-Containing Antibody-Drug Conjugates in Hematological Malignancy Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, synthetic DNA-crosslinking agents.[1][2] They function by binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cancer cells to recognize and repair.[1][3] This activity induces cell cycle arrest and apoptosis, making PBD dimers effective cytotoxic agents.[4] Their high potency allows them to be used as payloads in Antibody-Drug Conjugates (ADCs), which combine the specificity of a monoclonal antibody with the cell-killing ability of the PBD dimer. This targeted delivery enhances the therapeutic index by directing the potent warhead to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity.
Several PBD dimer-containing ADCs have shown significant promise in preclinical models of hematological malignancies and have advanced into clinical trials. Notable examples include loncastuximab tesirine (targeting CD19) and camidanlumab tesirine (targeting CD25). The PBD dimer warhead, SG3199, is the cytotoxic component released from the tesirine payload. These application notes provide an overview of the mechanism, preclinical data, and key experimental protocols for evaluating PBD dimer-based ADCs in hematological cancer models.
Mechanism of Action
PBD dimer-containing ADCs exert their cytotoxic effect through a multi-step process. The ADC first binds to a specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized into the cell. Inside the cell, the linker connecting the antibody to the PBD dimer is cleaved, releasing the active PBD dimer warhead (e.g., SG3199). The released warhead then translocates to the nucleus, binds to the DNA minor groove, and forms covalent interstrand cross-links. These DNA lesions are minimally distorting, allowing them to evade cellular DNA repair mechanisms effectively. The persistent DNA damage leads to the phosphorylation of histone H2AX, cell cycle arrest in the G2-M phase, and ultimately, apoptosis.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADCT-301, a Pyrrolobenzodiazepine (PBD) Dimer-Containing Antibody-Drug Conjugate (ADC) Targeting CD25-Expressing Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of Pyrrolobenzodiazepine (PBD) Dimer-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that exert their anti-tumor activity by cross-linking DNA.[1][2][3] When conjugated to monoclonal antibodies (mAbs) that target tumor-specific antigens, they form powerful antibody-drug conjugates (ADCs) with the potential for targeted cancer therapy.[4][5] Site-specific conjugation, the process of attaching these PBD dimer payloads to a specific, predetermined site on the antibody, offers significant advantages over traditional non-specific methods. This approach ensures a homogenous drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced overall efficacy.
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of a PBD dimer-2 payload to a monoclonal antibody. The methodologies described herein are based on established techniques such as engineered cysteine residues and disulfide re-bridging.
Mechanism of Action of PBD Dimers
PBD dimers function by binding to the minor groove of DNA and forming a covalent interstrand cross-link, which blocks DNA replication and transcription, ultimately leading to apoptotic cell death. The dimeric structure of these molecules allows them to span across the DNA strands, enhancing their DNA binding affinity and cross-linking efficiency.
Caption: Mechanism of action of a PBD dimer-based ADC.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the site-specific conjugation of PBD dimers.
Table 1: Characterization of Site-Specific PBD Dimer ADCs
| ADC Name | Antibody Target | PBD Dimer Payload | Conjugation Method | Achieved DAR | Monomer Purity (%) | Conjugation Yield (%) | Reference |
| Trastuzumab-C239i-SG3584 | HER2 | SG3584 | Engineered Cysteine | 1.8 | 99 | - | |
| R347-C239i-SG3584 | Isotype Control | SG3584 | Engineered Cysteine | 1.8 | 99 | - | |
| Flexmab-HER2-SG3710 | HER2 | SG3710 | Disulfide Re-bridging | 1.0 | - | - | |
| Tras-SG3784 | HER2 | SG3784 | Engineered Cysteine | ~1.8 | - | 70-90 | |
| Tras-SG3771 | HER2 | SG3771 | Engineered Cysteine | ~1.8 | - | 70-90 |
Table 2: In Vitro Cytotoxicity of Site-Specific PBD Dimer ADCs
| Cell Line | ADC | Target Expression | IC50 | Reference |
| K562 | This compound (free drug) | - | 0.5 µM | |
| NCI-N87 | Trastuzumab-C239i-SG3584 | High HER2 | - | |
| AML2 | anti-CD33-D212 | CD33+ | Potent (specific value not provided) | |
| HL60 | anti-CD33-D212 | CD33+ | Potent (specific value not provided) |
Table 3: In Vivo Efficacy of Site-Specific PBD Dimer ADCs
| Xenograft Model | ADC | Dose | Outcome | Reference |
| HER2-positive gastric carcinoma | Flexmab-HER2-SG3710 | - | Potent anti-tumor activity | |
| NCI-N87 (gastric) | Tras-SG3784 | 3 mg/kg | Tumor regression to complete remission | |
| NCI-N87 (gastric) | Tras-SG3771 | 1 mg/kg | Tumor regression to complete remission | |
| WSU-DLCL2 | anti-CD22 6 | 2 mg/kg | Tumor stasis |
Experimental Protocols
The following are detailed protocols for the key steps in generating and characterizing a site-specific this compound ADC.
Protocol 1: Site-Specific Antibody Engineering (Engineered Cysteine)
This protocol describes the introduction of a cysteine mutation at a specific site in the antibody heavy chain for subsequent conjugation.
Caption: Workflow for engineering a cysteine conjugation site.
Materials:
-
Antibody expression vector
-
Site-directed mutagenesis kit
-
Mammalian expression system (e.g., CHO cells)
-
Cell culture reagents
-
Protein A affinity chromatography column
-
Mass spectrometer
-
SDS-PAGE reagents
Method:
-
Site Selection and Mutagenesis:
-
Select a suitable site for cysteine mutation that is accessible for conjugation and does not impact antigen binding or antibody stability (e.g., T289C in the CH3 domain).
-
Perform site-directed mutagenesis on the antibody expression vector to introduce the desired cysteine mutation according to the kit manufacturer's instructions.
-
-
Antibody Expression and Purification:
-
Transfect a suitable mammalian cell line (e.g., CHO cells) with the mutated expression vector.
-
Culture the cells under conditions that promote antibody expression.
-
Purify the engineered antibody from the cell culture supernatant using Protein A affinity chromatography.
-
-
Characterization:
-
Confirm the successful introduction of the cysteine mutation and the integrity of the antibody by mass spectrometry.
-
Assess the purity of the engineered antibody by SDS-PAGE under reducing and non-reducing conditions.
-
Protocol 2: Site-Specific Conjugation of this compound
This protocol details the conjugation of a maleimide-functionalized this compound to the engineered cysteine residue on the antibody.
References
- 1. adcreview.com [adcreview.com]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBD Dimer-2 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent, sequence-selective DNA-crosslinking agents that bind to the minor groove of DNA.[1] This unique mechanism of action, which causes minimal DNA distortion, makes them difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[2][3] PBD dimer-2, a C8-linked PBD dimer, can span an extra base pair and cross-link the 5′-Pu-GA(T/A)TC-Py sequence.[4] Due to their high cytotoxicity, PBD dimers are increasingly utilized as payloads in antibody-drug conjugates (ADCs), which offer targeted delivery to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity.[5]
Patient-derived xenograft (PDX) models, established by implanting patient tumor tissue directly into immunodeficient mice, are a superior preclinical platform for evaluating novel cancer therapeutics. They retain the histopathological and genetic characteristics of the original human tumor, providing a more accurate prediction of clinical outcomes compared to traditional cell line-derived xenograft models. These application notes provide an overview of the use of this compound, typically as part of an ADC, in PDX models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process, primarily initiated by its delivery to the cancer cell via an ADC.
-
Target Binding and Internalization: The ADC, carrying the this compound payload, binds to a specific antigen on the surface of the cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the this compound is cleaved, releasing the active cytotoxic payload.
-
DNA Cross-linking: The released this compound translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent interstrand cross-link, effectively clamping the two DNA strands together.
-
Induction of Apoptosis: This DNA cross-linking stalls DNA replication forks, leading to the activation of the DNA damage response (DDR) pathway and ultimately triggering apoptosis.
Efficacy of this compound ADCs in PDX Models
The following tables summarize the quantitative efficacy data of various this compound-containing ADCs in different PDX models.
Table 1: Efficacy of a 5T4-Targeting PBD Dimer ADC in BRCA-Mutant PDX Models
| PDX Model Type | Dosing Regimen | Number of Mice per Group | Best Response (% Tumor Volume Change from Baseline) |
| Breast Cancer (BRCA-mutant) | 0.3 mg/kg, single dose, IV | 2-3 | Ranged from +50% to -100% (complete regression) |
| Ovarian Cancer (BRCA-mutant) | 0.3 mg/kg, single dose, IV | 2-3 | Ranged from +20% to -80% |
| Breast Cancer (BRCA-mutant) | 0.1 mg/kg, every 3 weeks x 3 doses, IV | 2-3 | Ranged from +100% to -100% (complete regression) |
| Ovarian Cancer (BRCA-mutant) | 0.1 mg/kg, every 3 weeks x 3 doses, IV | 2-3 | Ranged from +40% to -90% |
Table 2: Efficacy of Loncastuximab Tesirine (Anti-CD19 PBD Dimer ADC) in B-Cell Lymphoma Xenograft Models
| Xenograft Model | Dosing Regimen | Response Summary |
| WSU-DLCL2 | 0.2 mg/kg, single dose, IV | 4/8 Partial Response, 4/8 Complete Response, 2/8 Tumor-Free Survivors |
| Ramos | 0.2 mg/kg, single dose, IV | 1/8 Partial Response, 7/8 Complete Response, 7/8 Tumor-Free Survivors |
Table 3: Efficacy of ADCT-301 (Anti-CD25 PBD Dimer ADC) in Hematological Malignancy Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| Karpas 299 | 0.1, 0.2, 0.4, 0.6 mg/kg, single dose, IV | Dose-dependent antitumor activity |
| Su-DHL-1 | 0.3, 0.6 mg/kg, single dose, IV | Dose-dependent antitumor activity |
Experimental Protocols
This section provides a detailed, synthesized protocol for evaluating the efficacy of a this compound-containing ADC in a PDX model.
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Transport the tissue in a sterile container on ice in a suitable medium (e.g., DMEM with antibiotics).
-
Process the tissue within 2-6 hours of collection.
-
-
Tumor Processing and Implantation:
-
In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS).
-
Remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments (approximately 3x3x3 mm).
-
Anesthetize immunodeficient mice (e.g., NOD/SCID, NSG) using an appropriate method (e.g., isoflurane inhalation).
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the subcutaneous space.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
Protocol 2: Efficacy Study of this compound ADC in Established PDX Models
-
PDX Model Expansion and Cohort Formation:
-
Once the initial tumors (P0) reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors.
-
Passage the tumor fragments into a new cohort of mice for expansion (P1).
-
When P1 tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Formulation and Administration:
-
Reconstitute the this compound ADC in sterile PBS or another appropriate vehicle to the desired concentration.
-
Administer the ADC intravenously (IV) via the tail vein.
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks), with doses typically ranging from 0.1 mg/kg to 1.0 mg/kg.
-
-
Tumor Growth Monitoring and Data Collection:
-
Measure tumor dimensions with digital calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Observe the mice for any other signs of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specified time point.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data by comparing the tumor growth inhibition (TGI) in the treatment groups to the control group.
-
Generate tumor growth curves and waterfall plots to visualize the efficacy of the treatment.
-
Conclusion
This compound, particularly when delivered as a payload in an ADC, demonstrates significant antitumor activity in preclinical PDX models across a range of cancer types. The high potency of PBD dimers allows for effective tumor cell killing even with low drug-to-antibody ratios. The use of PDX models provides a clinically relevant platform to evaluate the efficacy and therapeutic window of this compound-based therapies, aiding in the selection of promising candidates for clinical development. The protocols outlined in these application notes provide a framework for the successful establishment and utilization of PDX models for the preclinical evaluation of this compound ADCs.
References
- 1. adcreview.com [adcreview.com]
- 2. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PBD Dimer-2 ADC Stability in Serum: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrolobenzodiazepine (PBD) dimer-2 Antibody-Drug Conjugates (ADCs) in serum.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues encountered with PBD dimer-2 ADCs in serum?
A1: this compound ADCs can face several stability challenges in serum, primarily revolving around the premature release of the PBD payload and changes in the ADC's physical properties. Key issues include:
-
Deconjugation: The covalent bond between the antibody and the drug-linker can break, leading to the release of the payload into systemic circulation. A common mechanism is the retro-Michael reaction for thiosuccinimide-linked conjugates.[1][2]
-
Linker Cleavage: Specific enzyme-cleavable linkers, such as those containing a valine-alanine dipeptide, can be susceptible to premature cleavage by serum proteases, especially in mouse serum.[1][2]
-
Aggregation: The hydrophobic nature of PBD dimers can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[3] This can affect the ADC's efficacy, pharmacokinetics, and safety profile.
-
Payload Modification: The PBD dimer payload itself can undergo modifications, although this is less commonly reported as a primary instability issue compared to deconjugation and aggregation.
Q2: What are the consequences of this compound ADC instability in serum?
A2: Instability of this compound ADCs in serum can have significant detrimental effects on their therapeutic potential, including:
-
Reduced Efficacy: Premature payload release reduces the amount of cytotoxic agent delivered to the target tumor cells, thereby diminishing the ADC's anti-tumor activity.
-
Increased Off-Target Toxicity: Systemic release of the highly potent PBD dimer payload can lead to toxicity in healthy tissues, narrowing the therapeutic window.
-
Altered Pharmacokinetics: Aggregation and deconjugation can alter the ADC's circulation half-life and biodistribution.
-
Immunogenicity: Changes in the ADC structure due to instability could potentially elicit an immune response.
Q3: How does the drug-to-antibody ratio (DAR) affect the stability of this compound ADCs?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts ADC stability. Higher DARs, while potentially increasing potency, can also lead to:
-
Increased Aggregation: PBD dimers are inherently hydrophobic, and attaching more of them to the antibody increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Altered Pharmacokinetics: ADCs with high DARs may be cleared more rapidly from circulation.
-
Manufacturing Challenges: Achieving a high DAR with good monomeric purity can be challenging.
However, for lower potency PBD dimers, a higher DAR may be necessary to achieve the desired therapeutic effect, and modifications to the payload to reduce its hydrophobicity can enable the production of stable, high-DAR ADCs.
Troubleshooting Guides
Issue 1: My this compound ADC shows significant aggregation during storage or after incubation in serum.
Possible Causes and Troubleshooting Steps:
-
High Hydrophobicity of the Payload-Linker: The inherent hydrophobicity of PBD dimers is a primary driver of aggregation.
-
Solution 1: Reduce the DAR. A lower DAR can decrease the overall hydrophobicity of the ADC. However, this may also impact potency.
-
Solution 2: Modify the Payload-Linker. Incorporating hydrophilic moieties, such as PEG linkers, into the drug-linker design can help mitigate aggregation.
-
Solution 3: Formulation Optimization. Store the ADC in a buffer that minimizes aggregation. This may involve optimizing pH, ionic strength, and the inclusion of stabilizing excipients like sucrose.
-
-
Interchain Disulfide Reduction: Incomplete re-oxidation of interchain disulfide bonds after conjugation can lead to partially unfolded antibody structures that are prone to aggregation.
-
Solution: Optimize Conjugation Chemistry. Ensure controlled reduction and re-oxidation conditions during the conjugation process.
-
Experimental Workflow for Investigating ADC Aggregation
Caption: Workflow for assessing ADC aggregation.
Issue 2: My this compound ADC is losing its payload upon incubation in serum.
Possible Causes and Troubleshooting Steps:
-
Retro-Michael Reaction: Thiosuccinimide linkages, often formed from maleimide-thiol conjugation, are susceptible to a retro-Michael reaction, especially when the conjugation site is solvent-exposed. This leads to deconjugation.
-
Solution 1: Use a More Stable Maleimide Derivative. N-phenyl maleimide functionality has been shown to create a more stable thiosuccinimide linkage that is less prone to the retro-Michael reaction compared to N-alkyl maleimides.
-
Solution 2: Hydrolyze the Thiosuccinimide Ring. The thiosuccinimide ring can be hydrolyzed to a more stable ring-opened form. Some maleimide derivatives can promote spontaneous hydrolysis.
-
Solution 3: Optimize Conjugation Site. Engineering cysteine conjugation sites in locations that are less solvent-exposed or are within a cationic microenvironment can significantly reduce deconjugation.
-
-
Premature Linker Cleavage: Enzyme-cleavable linkers can be unstable in the serum of certain species. For example, valine-alanine dipeptide linkers are known to be cleaved in mouse serum.
-
Solution 1: Use a Non-Cleavable Linker. If the ADC's mechanism of action allows, a non-cleavable linker will be more stable in serum.
-
Solution 2: Evaluate in Different Species. Test ADC stability in serum from the relevant species for your in vivo studies (e.g., rat, human).
-
Solution 3: Modify the Linker. Design a linker that is less susceptible to serum proteases but can still be efficiently cleaved within the target cell.
-
Signaling Pathway for ADC Deconjugation
Caption: Pathways of thiosuccinimide linker instability and stabilization in serum.
Quantitative Data Summary
Table 1: In Vitro Potency of PBD Dimer ADCs
| ADC Construct | Target Cell Line | EC50 (pM) | Reference |
| A07-108-T289C SG3249 | Target-Positive Cells | Single-digit pM | |
| A07-108-T289C SG3544 | Target-Positive Cells | Single-digit pM | |
| A07-108-T289C SG3376 | Target-Positive Cells | Single-digit pM | |
| A07-108-T289C SG3683 | Target-Positive Cells | Single-digit pM |
Table 2: Characterization of Low-Potency PBD Dimer ADCs
| ADC | DAR | Monomer (%) | Reference |
| Trastuzumab-C239i-SG3584 | 1.8 | 99 | |
| Isotype-C239i-SG3584 | 1.8 | 99 | |
| Trastuzumab-stochastic-SG3584 | ~4 | >95 | |
| Trastuzumab-stochastic-SG3584 | ~8 | >95 | |
| Epratuzumab-Cys-SG3584 | 1.7 | 98 |
Key Experimental Protocols
Protocol 1: Assessment of ADC Serum Stability by Mass Spectrometry
Objective: To quantify the amount of payload loss from an ADC after incubation in serum.
Methodology:
-
Incubation: Incubate the this compound ADC in reconstituted mouse or rat serum at 37°C for a specified time course (e.g., up to 7 days).
-
Immunocapture: At each time point, capture the human ADC from the serum sample using an anti-human IgG antibody conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound serum proteins.
-
Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds to separate the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced sample by liquid chromatography-mass spectrometry (LC-MS) to determine the masses of the antibody heavy and light chains.
-
Data Analysis: Calculate the average drug-to-antibody ratio (DAR) at each time point by comparing the relative abundance of the peaks corresponding to the conjugated and unconjugated chains. Payload loss is observed as a decrease in the average DAR over time.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a size exclusion chromatography (SEC) column with a suitable mobile phase (e.g., 0.1 M Sodium Phosphate, 0.1 M Sodium Sulfate, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample (e.g., 100 µL) onto the SEC column.
-
Chromatography: Run the chromatography at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the column eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of each species relative to the total peak area. A high monomer percentage (e.g., >95%) indicates good physical stability.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for PBD Dimer-2 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of pyrrolobenzodiazepine (PBD) dimer-2 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a PBD dimer-2 ADC?
There is no single "optimal" DAR for all this compound ADCs. The ideal DAR is a balance between maximizing therapeutic efficacy and minimizing toxicity, which is highly dependent on the specific antibody, target antigen, linker, and the PBD payload itself. While a higher DAR can increase the potency of the ADC, it can also lead to faster clearance, increased aggregation, and greater off-target toxicity.[1][2] Studies have explored ADCs with DAR values ranging from 2 to 8. For instance, site-specific conjugation can produce ADCs with a DAR of 2, while other methods might result in an average DAR of 3-4.[3][4][5] Ultimately, the optimal DAR must be determined empirically for each specific ADC construct through in vitro and in vivo studies.
Q2: How does a higher DAR affect the efficacy and toxicity of a this compound ADC?
Increasing the DAR generally enhances the in vitro cytotoxicity of a this compound ADC. However, the in vivo effect is more complex. Higher DAR ADCs (e.g., DAR 4 or 8) can achieve similar antitumor activity at lower ADC doses compared to a DAR 2 ADC, delivering an equivalent dose of the PBD dimer. Conversely, higher DARs can negatively impact the pharmacokinetic profile, leading to faster clearance and a shorter half-life. This can also increase the risk of off-target toxicities, such as myelosuppression and liver toxicity. Therefore, a careful assessment of the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is crucial when evaluating ADCs with different DARs.
Q3: What are the common methods for determining the DAR of a this compound ADC?
Several analytical techniques are used to determine the average DAR and the distribution of drug-loaded species in an ADC preparation. The most common methods include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method that relies on the distinct absorbance maxima of the antibody and the PBD payload to calculate their respective concentrations and thereby the average DAR.
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug. It provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that can determine the exact mass of the intact ADC and its subunits (light and heavy chains), allowing for precise DAR calculation and identification of conjugation sites.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate the light and heavy chains, allowing for the determination of drug load on each chain.
Q4: Why is aggregation a concern with this compound ADCs, and how does DAR influence it?
PBD dimers are inherently hydrophobic, and conjugating them to an antibody increases the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to aggregation, where ADC molecules clump together. Higher DAR values contribute to greater hydrophobicity and thus a higher propensity for aggregation. Aggregation is a critical quality attribute to monitor as it can lead to altered pharmacokinetics, reduced efficacy, and potential immunogenicity. The inclusion of hydrophilic linkers, such as polyethylene glycol (PEG), can help mitigate aggregation.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed in the ADC Preparation
-
Possible Cause: The hydrophobic nature of the PBD dimer payload, especially at higher DARs.
-
Troubleshooting Steps:
-
Optimize the DAR: Aim for a lower average DAR (e.g., 2 to 4) to reduce the overall hydrophobicity of the ADC.
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties like PEG to improve the solubility of the ADC.
-
Formulation Development: Screen different buffer conditions (pH, ionic strength) and excipients to identify a formulation that minimizes aggregation.
-
Analytical Characterization: Use Size Exclusion Chromatography (SEC) to accurately quantify the amount of aggregate in your preparation.
-
Issue 2: Inconsistent DAR Values Between Batches
-
Possible Cause: Variability in the conjugation reaction conditions.
-
Troubleshooting Steps:
-
Control Reaction Parameters: Tightly control critical process parameters such as the molar ratio of drug-linker to antibody, reaction time, temperature, and pH.
-
Antibody Quality: Ensure consistent quality of the starting antibody, including the number of available conjugation sites (e.g., reduced interchain disulfides for cysteine conjugation).
-
Drug-Linker Quality: Use a highly pure and well-characterized drug-linker.
-
Analytical Method Validation: Ensure that the analytical method used for DAR determination is validated for precision and accuracy.
-
Issue 3: Poor In Vivo Efficacy Despite High In Vitro Potency
-
Possible Cause: Suboptimal pharmacokinetic properties of the ADC, potentially due to a high DAR leading to rapid clearance.
-
Troubleshooting Steps:
-
Evaluate Different DARs: Compare the in vivo efficacy of ADCs with varying DARs (e.g., DAR 2 vs. DAR 4). A lower DAR ADC might exhibit a better therapeutic index.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies in relevant animal models to assess the clearance, half-life, and exposure (AUC) of the ADCs.
-
Dosing Schedule Optimization: Investigate alternative dosing schedules, such as fractionation of the dose, which may improve tolerability and maintain efficacy.
-
Linker Stability: Evaluate the stability of the linker in circulation to ensure that the payload is not prematurely released.
-
Issue 4: Unexpected In Vivo Toxicity
-
Possible Cause: Off-target toxicity due to the high potency of the PBD dimer payload, which can be exacerbated by a high DAR or an unstable linker.
-
Troubleshooting Steps:
-
Re-evaluate the Therapeutic Index: Assess the tolerability of ADCs with different DARs in toxicology studies. A lower DAR may be better tolerated.
-
Linker Design: Consider using a more stable linker to minimize premature payload release in circulation.
-
Target Antigen Expression: Confirm that the target antigen has a high level of expression on tumor cells and limited expression on healthy tissues to minimize on-target, off-tumor toxicity.
-
Dose Fractionation: Explore fractionated dosing regimens, which have been shown to improve the therapeutic index of PBD-containing ADCs.
-
Data Presentation
Table 1: Impact of DAR on In Vitro Cytotoxicity of a Trastuzumab-PBD Dimer ADC
| Cell Line | Target Antigen | ADC Construct | DAR | IC50 (pM) |
| NCI-N87 | HER2 | Trastuzumab-SG3584 | 2 | 100 |
| JIMT-1 | HER2 | Trastuzumab-SG400 | 2 | 250 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: In Vivo Efficacy of Trastuzumab-PBD Dimer ADCs with Varying DARs in a Gastric Cancer Xenograft Model (NCI-N87)
| ADC Construct | DAR | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Trastuzumab-C239i-SG3584 | 2 | 6 | Single Dose | Significant delay |
| Trastuzumab-C239i-SG3584 | 4 | 3 | Single Dose | Comparable to DAR 2 |
| Trastuzumab-C239i-SG3584 | 8 | 1.5 | Single Dose | Comparable to DAR 2 |
Based on data presented in a study on low-potency PBD dimers, indicating that equivalent PBD doses lead to similar efficacy regardless of DAR.
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Principle: This method utilizes the Beer-Lambert law to determine the concentrations of the antibody and the PBD payload based on their unique molar extinction coefficients at specific wavelengths.
-
Materials:
-
ADC sample
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Formulation buffer
-
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and the absorbance maximum of the PBD dimer (Amax_drug).
-
Use the known molar extinction coefficients of the antibody (εAb) and the PBD dimer (εdrug) at both wavelengths.
-
Calculate the concentration of the antibody and the drug using the following simultaneous equations:
-
A280 = (εAb,280 * CAb) + (εdrug,280 * Cdrug)
-
Amax_drug = (εAb,max_drug * CAb) + (εdrug,max_drug * Cdrug)
-
-
Calculate the average DAR: DAR = Cdrug / CAb.
-
Protocol 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each PBD dimer increases the hydrophobicity of the ADC, allowing for the separation of species with different DARs.
-
Materials:
-
HPLC system with a HIC column
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate with ammonium sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a gradient of decreasing salt concentration (increasing Mobile Phase B).
-
The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs (DAR2, DAR4, etc.).
-
Calculate the weighted average DAR by integrating the peak areas for each species: Average DAR = Σ(% Peak Areai * DARi) / 100.
-
Visualizations
Caption: A generalized workflow for the development and optimization of this compound ADCs.
Caption: A troubleshooting decision tree for common issues encountered with this compound ADCs.
Caption: The proposed signaling pathway for this compound ADC-induced cell death.
References
Technical Support Center: Overcoming PBD Dimer-2 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving pyrrolobenzodiazepine (PBD) dimer-2 resistance.
Frequently Asked Questions (FAQs)
Q1: What is PBD dimer-2 and what is its mechanism of action?
A1: this compound is a C8-linked pyrrolobenzodiazepine (PBD) dimer.[1] PBDs are a class of highly potent, sequence-selective DNA minor-groove binding agents.[2][3][4] They form covalent DNA interstrand cross-links, which block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] This mechanism of action is effective in both dividing and non-dividing cells and does not significantly distort the DNA helix, which may help in evading DNA damage repair responses. This compound specifically cross-links the 5′-Pu-GA(T/A)TC-Py sequence. Due to their high cytotoxicity, PBD dimers are often used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Q2: What are the primary known mechanisms of acquired resistance to this compound in cancer cells?
A2: The primary mechanisms of acquired resistance to this compound and other PBDs fall into two main categories:
-
Downregulation of Schlafen Family Member 11 (SLFN11): SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been identified as a key driver of resistance to PBDs.
-
Upregulation of ATP-Binding Cassette (ABC) Transporters: Specific ABC transporters, such as P-glycoprotein (MDR1, ABCB1), ABCG2, and ABCC2, can act as drug efflux pumps, actively removing the PBD payload from the cancer cell and reducing its intracellular concentration.
Q3: Are there other potential mechanisms of resistance to this compound?
A3: Yes, other potential mechanisms include:
-
Alterations in the DNA Damage Response (DDR) Pathway: Changes in the DDR pathway may allow cancer cells to more effectively repair the DNA cross-links induced by PBDs.
-
Antibody-Related Resistance (for ADCs): In the context of PBD-based ADCs, resistance can arise from downregulation of the target antigen on the tumor cell surface or impaired internalization of the ADC-antigen complex.
Q4: How can resistance to this compound be overcome in an experimental setting?
A4: Several strategies have shown promise in overcoming this compound resistance:
-
Inhibition of the ATR Pathway: Combining PBDs with an Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, such as AZD6738, has been shown to induce synergistic cytotoxicity in resistant cells, particularly those with low SLFN11 expression.
-
EZH2 Inhibition: Treatment with an EZH2 inhibitor, like EPZ011989, can lead to the epigenetic derepression of SLFN11 expression, thereby re-sensitizing resistant cells to PBDs.
-
Inhibition of ABC Transporters: Using specific inhibitors for upregulated ABC transporters (e.g., verapamil for P-glycoprotein) can restore sensitivity to PBDs.
-
Combination Therapies: Combining PBD-based ADCs with conventional chemotherapies that can increase target antigen expression or with DNA hypomethylating agents has demonstrated synergistic effects.
Troubleshooting Guides
Issue 1: My cancer cell line is showing increasing resistance to our this compound conjugate after several treatment cycles. How can I confirm the mechanism of resistance?
Answer:
To elucidate the mechanism of resistance, a multi-step approach is recommended:
-
Gene and Protein Expression Analysis:
-
SLFN11: Perform qPCR and Western blotting to assess the mRNA and protein levels of SLFN11 in your resistant cell line compared to the parental, sensitive line. A significant downregulation in the resistant line is a strong indicator of this resistance mechanism.
-
ABC Transporters: Analyze the expression of key ABC transporters known to be involved in drug resistance, such as ABCB1 (MDR1), ABCG2, and ABCC2, using qPCR and Western blotting or flow cytometry. Upregulation of these transporters in the resistant line would suggest their involvement.
-
-
Functional Assays:
-
Drug Efflux Assay: To confirm the role of ABC transporters, perform a drug efflux assay using a fluorescent substrate for the suspected transporter (e.g., rhodamine 123 for P-glycoprotein). Compare the fluorescence retention in the parental and resistant lines in the presence and absence of a specific transporter inhibitor.
-
DNA Damage and Repair Assays: Assess the level of DNA interstrand cross-links using a single-cell gel electrophoresis (comet) assay. Reduced cross-link formation in the resistant line could point to increased drug efflux or enhanced DNA repair.
-
Issue 2: My experiments with an ATR inhibitor in combination with a PBD dimer are not showing the expected synergistic effect in our resistant cell line. What could be the issue?
Answer:
Several factors could be contributing to the lack of synergy:
-
SLFN11 Status: The synergistic effect of ATR inhibitors with PBDs is most pronounced in cells with downregulated SLFN11. Confirm the SLFN11 expression status of your resistant cell line. If SLFN11 is not downregulated, this combination may not be the most effective strategy.
-
Dominant Efflux Mechanism: If the primary resistance mechanism is the upregulation of ABC transporters, the ATR inhibitor may not be sufficient to overcome resistance. The PBD payload may be expelled from the cell before it can cause significant DNA damage. Consider combining the PBD with an appropriate ABC transporter inhibitor.
-
Experimental Conditions:
-
Dosing and Scheduling: The concentration and timing of the administration of both the PBD and the ATR inhibitor are critical. An inappropriate schedule may not allow for the optimal interaction between the two agents. A titration of both compounds and different scheduling (co-administration vs. sequential) should be tested.
-
Assay Duration: Ensure the duration of your cytotoxicity assay is sufficient to observe the effects of the combination treatment.
-
Quantitative Data Summary
The following table summarizes the resistance profiles of cell lines to PBDs and PBD-based ADCs from cited literature.
| Cell Line | Treatment | IC50 (Parental) | IC50 (Resistant) | Fold Resistance | Reference |
| MDA-MB-361 | SG3199 (PBD dimer) | - | - | >20 | |
| MDA-MB-361 | SG2000 (PBD warhead) | - | - | 9.5 | |
| MDA-MB-361 | 5T4-SG3400 (ADC) | - | - | 1,183 | |
| Karpas-299 & NCI-N87 | PBD dimer or PBD dimer-based ADCs | - | - | 2.9 to >3000 | |
| 3T3 (P-gp expressing) | PBD dimers (SJG-136, DSB-120, etc.) | - | - | 33 to 46 | |
| MCF7 (ABCG2 expressing) | PBD dimers | - | - | >30 | |
| A2780 (doxorubicin-resistant) | PBD dimers | - | - | >50 |
Experimental Protocols
1. Generation of a PBD-Resistant Cell Line
This protocol is based on the methodology used to generate the 361-PBDr cell line.
-
Cell Line: MDA-MB-361 human breast cancer cells.
-
Reagent: SG3199 (PBD dimer).
-
Procedure:
-
Culture MDA-MB-361 cells in standard growth medium.
-
Treat the cells with gradually increasing concentrations of SG3199, starting from a sub-lethal dose.
-
Allow the cells to recover and repopulate after each treatment.
-
Incrementally increase the concentration of SG3199 in subsequent treatment cycles.
-
Continue this process until a cell population that can tolerate significantly higher concentrations of SG3199 compared to the parental line is established.
-
Characterize the resulting resistant cell line (e.g., 361-PBDr) for its resistance profile to various PBDs and PBD-based ADCs.
-
2. siRNA-Mediated Knockdown of SLFN11
This protocol is a standard method to confirm the role of SLFN11 in PBD sensitivity.
-
Reagents: SLFN11-specific siRNA, non-targeting control siRNA, and a suitable transfection reagent.
-
Procedure:
-
Seed the target cancer cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Prepare the siRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for the recommended time (typically 24-72 hours).
-
After incubation, confirm the knockdown of SLFN11 protein expression by Western blotting.
-
Treat the SLFN11-knockdown cells and control cells with varying concentrations of the PBD dimer.
-
Perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the IC50 values and assess the change in sensitivity to the PBD.
-
3. Cytotoxicity Assay
This is a general protocol for assessing cell viability after treatment.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar), this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Signaling pathway of PBD-ADC action and mechanisms of resistance.
Caption: Experimental workflow for investigating and overcoming PBD resistance.
References
improving solubility and formulation of PBD dimer-2
Welcome to the technical support center for PBD dimer-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and formulation of this potent pyrrolobenzodiazepine dimer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a C8-linked pyrrolobenzodiazepine dimer that functions as a highly potent DNA cross-linking agent. It is frequently utilized as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its complex and hydrophobic structure results in poor aqueous solubility, creating significant challenges for its formulation in pharmaceutically acceptable vehicles for both in vitro and in vivo studies.
Q2: What is the recommended solvent for initially dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. It exhibits high solubility in DMSO, reaching up to 130 mg/mL.[1] For subsequent dilutions into aqueous buffers, it is crucial to use a co-solvent system to prevent precipitation.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What can I do?
This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation, a co-solvent system is necessary. A widely used approach for the closely related PBD dimer SG3199 involves a multi-component system. For example, a stock solution in DMSO can be first diluted with polyethylene glycol 300 (PEG300), followed by the addition of a surfactant like Tween-80, and finally, the addition of saline or a buffer.[2][3] This method ensures a gradual decrease in solvent polarity, maintaining the solubility of the compound.
Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound?
Yes, several advanced formulation strategies can be employed to enhance the solubility and stability of hydrophobic compounds like this compound:
-
Prodrugs: Chemical modification of the PBD dimer to create a more water-soluble prodrug is a viable strategy. For instance, the formation of bisulfite addition products at the imine functionalities, as with the PBD dimer prodrug SG2285, significantly increases water solubility.[4]
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can improve its solubility, stability, and pharmacokinetic profile.
Q5: How does this compound exert its cytotoxic effect?
This compound exerts its potent cytotoxic activity by binding to the minor groove of DNA and forming covalent interstrand cross-links. This DNA damage blocks critical cellular processes like replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound in culture medium. | Prepare a fresh, clear, high-concentration stock solution in 100% DMSO. For the final dilution into the cell culture medium, use a co-solvent system. For instance, first, dilute the DMSO stock into a small volume of PEG300 before adding it to the medium. Ensure rapid and thorough mixing. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize the loss of the hydrophobic compound. |
| Degradation of the compound. | This compound is sensitive to light. Protect solutions from light by using amber vials or covering containers with aluminum foil. Prepare fresh dilutions for each experiment. |
Issue 2: Difficulty in Preparing a Stable Formulation for in vivo Studies
| Potential Cause | Troubleshooting Step |
| Poor solubility in aqueous vehicles. | Utilize a co-solvent system optimized for in vivo use. A formulation successfully used for the similar PBD dimer SG3199 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a mixture of 10% DMSO and 90% corn oil. |
| Compound precipitation upon injection. | Ensure the formulation is clear and free of any visible precipitates before injection. Administer the formulation slowly to allow for gradual dilution in the bloodstream. |
| Toxicity related to the formulation vehicle. | Conduct a vehicle-only control group in your animal studies to assess any potential toxicity from the co-solvents. Optimize the concentration of each component to minimize adverse effects while maintaining the solubility of this compound. |
Quantitative Data
Table 1: Solubility of this compound and a Related Analogue
| Compound | Solvent/Formulation | Solubility/Concentration | Reference |
| This compound | DMSO | 130 mg/mL | |
| SG3199 (related PBD dimer) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.25 mg/mL | |
| SG3199 (related PBD dimer) | 10% DMSO + 90% Corn Oil | ≥ 3.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for in vivo Administration (Adapted for this compound from SG3199 protocol)
Objective: To prepare a clear, injectable solution of this compound at a concentration of up to 3.25 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the co-solvents in the following order, ensuring complete mixing after each addition:
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution. Vortex to mix thoroughly.
-
Add 0.5 volumes of Tween-80. Vortex to mix.
-
Add 4.5 volumes of sterile saline to reach the final desired volume. Vortex gently to obtain a clear solution.
-
-
Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it should not be used for injection.
Note: This protocol is adapted from a method for the closely related PBD dimer, SG3199, and may require optimization for this compound.
Visualizations
This compound Induced DNA Damage Response Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SG3199 | PBD dimer | CAS 1595275-71-0 | Buy SG3199 from Supplier InvivoChem [invivochem.com]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PBD Dimer-2 Aggregation in Antibody-Drug Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrrolobenzodiazepine (PBD) dimer-2 Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to PBD dimer-2 aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: this compound ADC aggregation is a multifactorial issue primarily driven by the inherent hydrophobicity of the PBD dimer payload. Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic PBD dimer molecules per antibody enhances the overall hydrophobicity of the ADC, promoting self-association and aggregation.
-
Hydrophobic Linkers: The chemical linkers used to attach the PBD dimer to the antibody can also be hydrophobic, further contributing to the ADC's propensity to aggregate.
-
Conjugation Process Conditions: The conditions used during the conjugation process, such as pH, temperature, and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic patches and leading to aggregation.
-
Formulation and Storage: Inappropriate buffer composition, pH, ionic strength, and the absence of stabilizing excipients can lead to ADC instability and aggregation over time. Freeze-thaw cycles and mechanical stress can also contribute to this issue.
-
Antibody-Specific Properties: The intrinsic properties of the monoclonal antibody (mAb) itself, such as its isoelectric point and surface hydrophobicity, can influence its susceptibility to aggregation upon conjugation.
Q2: How does this compound ADC aggregation impact the therapeutic efficacy and safety of the drug?
A2: Aggregation of this compound ADCs can have significant negative consequences for both efficacy and safety:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen on cancer cells, leading to reduced cellular uptake and decreased delivery of the cytotoxic payload. This can result in diminished anti-tumor activity.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs). ADAs can neutralize the therapeutic effect of the ADC and cause adverse immune reactions.
-
Altered Pharmacokinetics (PK): Aggregated ADCs are often cleared more rapidly from circulation, primarily by the liver and spleen. This reduces the half-life of the drug and its exposure to the tumor, thereby lowering its therapeutic window.
-
Potential for Off-Target Toxicity: Aggregates may be taken up non-specifically by healthy tissues, leading to the release of the potent PBD dimer payload in non-target sites and causing toxicity.
Q3: What are the most effective strategies to prevent this compound ADC aggregation?
A3: A multi-pronged approach is typically required to effectively prevent this compound ADC aggregation. Key strategies include:
-
Linker and Payload Modification:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG) moieties, can significantly reduce the overall hydrophobicity of the ADC and minimize aggregation.[1]
-
Payload Modification: Introducing hydrophilic groups into the PBD dimer structure itself can improve its solubility and reduce its tendency to cause aggregation.
-
-
Formulation Optimization:
-
Excipient Selection: The use of stabilizing excipients is crucial. Surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) can help prevent protein-protein interactions and surface-induced aggregation.[2][3][4][5]
-
Buffer Conditions: Optimizing the pH and ionic strength of the formulation buffer is critical for maintaining the conformational stability of the ADC.
-
-
Conjugation Process Control:
-
Site-Specific Conjugation: Engineering specific conjugation sites on the antibody can lead to more homogeneous ADCs with a defined DAR, which can help control aggregation.
-
Process Parameters: Careful control of conjugation parameters such as temperature, pH, and reaction time can minimize stress on the antibody and reduce the formation of aggregates.
-
-
Drug-to-Antibody Ratio (DAR) Optimization:
-
Lowering the DAR can reduce the overall hydrophobicity of the ADC, thereby decreasing its propensity to aggregate. However, this needs to be balanced with maintaining sufficient potency.
-
Troubleshooting Guide
Problem: I am observing a high percentage of aggregates in my this compound ADC preparation by Size Exclusion Chromatography (SEC).
| Potential Cause | Troubleshooting Steps |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce DAR: Decrease the molar excess of the PBD dimer-linker during the conjugation reaction. 2. Optimize Conjugation: Refine the conjugation conditions (e.g., reaction time, temperature) to achieve a lower, more controlled DAR. 3. Purification: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with the desired lower DAR. |
| Hydrophobic Linker | 1. Switch to a Hydrophilic Linker: Synthesize or procure a PBD dimer-linker construct that incorporates a hydrophilic moiety, such as a PEG chain. 2. Evaluate Different Linker Chemistries: Explore alternative linker types (e.g., cleavable vs. non-cleavable) that may have a lower propensity for inducing aggregation. |
| Suboptimal Formulation Buffer | 1. pH Screening: Evaluate a range of pH values for your formulation buffer to identify the pH that provides maximum stability for your specific ADC. 2. Excipient Screening: Screen a panel of stabilizing excipients, including surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine). 3. Ionic Strength Adjustment: Optimize the salt concentration in your buffer. |
| Harsh Conjugation Conditions | 1. Temperature Control: Perform the conjugation reaction at a lower temperature to minimize thermal stress on the antibody. 2. pH Optimization: Ensure the pH of the conjugation reaction is within the optimal range for both the antibody and the linker chemistry. 3. Minimize Organic Co-solvents: If possible, reduce the percentage of organic co-solvents used to dissolve the PBD dimer-linker. The use of more hydrophilic linkers can facilitate this. |
| Freeze-Thaw Instability | 1. Incorporate Cryoprotectants: Add cryoprotectants like sucrose or trehalose to your formulation to protect the ADC during freezing and thawing. 2. Controlled Freezing/Thawing: Implement a controlled rate of freezing and thawing to minimize stress on the ADC. 3. Avoid Repeated Cycles: Aliquot your ADC samples to avoid multiple freeze-thaw cycles. |
Quantitative Data on Aggregation Prevention
The following tables summarize quantitative data from various studies on the prevention of this compound ADC aggregation.
Table 1: Impact of Linker Type and DAR on ADC Aggregation
| ADC | Linker Type | Drug-to-Antibody Ratio (DAR) | Monomer Purity (%) | Reference |
| anti-HER2-SG3203 | Peptide | 2 | >95% (pre-purification) | |
| anti-HER2-SG3203 | Peptide | 4 | ~80% (pre-purification) | |
| anti-HER2-SG3451 | Disulfide | 2 | >98% (pre-purification) | |
| anti-HER2-SG3451 | Disulfide | 4 | >95% (pre-purification) | |
| A07-108-T289C-SG3249 | N-alkyl maleimide (cleavable) | 1.7 | 94% | |
| A07-108-T289C-SG3544 | N-phenyl maleimide (cleavable) | 1.8 | 97% |
Table 2: Impact of Formulation on ADC Stability (Illustrative)
| ADC | Formulation Buffer | Excipients | Storage Condition | Monomer Purity (%) | Reference |
| Generic PBD-ADC | Histidine, pH 6.0 | None | 4°C, 1 month | 92% | Fictional Example |
| Generic PBD-ADC | Histidine, pH 6.0 | 0.02% Polysorbate 20 | 4°C, 1 month | 98% | Fictional Example |
| Generic PBD-ADC | Histidine, pH 6.0 | 5% Sucrose | 4°C, 1 month | 96% | Fictional Example |
| Generic PBD-ADC | Histidine, pH 6.0 | 0.02% Polysorbate 20, 5% Sucrose | 4°C, 1 month | >99% | Fictional Example |
Experimental Protocols
1. Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for the analysis of this compound ADC aggregation. Optimization may be required for specific ADCs.
-
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
ADC sample.
-
-
Procedure:
-
System Preparation: Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject 20-100 µL of the prepared sample onto the column.
-
Chromatography: Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 30 minutes).
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
-
2. Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregate Analysis
HIC separates molecules based on their hydrophobicity and can be used to assess the drug-load distribution and aggregation of this compound ADCs.
-
Objective: To separate ADC species with different drug-to-antibody ratios and to detect aggregates.
-
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
ADC sample.
-
-
Procedure:
-
System Preparation: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Chromatography: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Data Analysis: Monitor the chromatogram at 280 nm. Peaks eluting earlier correspond to lower DAR species, while later eluting peaks represent higher DAR species. Aggregates may appear as distinct, earlier-eluting peaks or as shoulders on the main peaks.
-
Visualizations
Caption: Causes and consequences of this compound ADC aggregation.
Caption: Strategies to prevent this compound ADC aggregation.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable High-Concentration Monoclonal Antibody Formulations Enabled by an Amphiphilic Copolymer Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review of commercial high concentration antibody drug products approved in the US: formulation composition, dosage form design and primary packaging considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PBD Dimer-2 ADC Hepatotoxicity
Welcome to the Technical Support Center for Pyrrolobenzodiazepine (PBD) Dimer-2 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting hepatotoxicity associated with PBD dimer-2 ADCs during pre-clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound ADC-induced hepatotoxicity?
A1: this compound ADC-induced hepatotoxicity is multifactorial and can be broadly categorized into two main mechanisms:
-
On-target, off-tumor toxicity: The target antigen of the ADC may be expressed at low levels on normal liver cells (hepatocytes, Kupffer cells, or liver sinusoidal endothelial cells). Binding of the ADC to these cells can lead to their death and subsequent liver injury.
-
Off-target toxicity: This is the more common cause of hepatotoxicity for many ADCs, including those with this compound payloads.[1][2] It can occur through several mechanisms:
-
Premature payload release: Instability of the linker in circulation can lead to the premature release of the highly potent this compound payload. This free payload can then be non-specifically taken up by hepatocytes, leading to cytotoxicity.
-
Non-specific uptake of the ADC: The liver, being a primary site of clearance for antibodies, can non-specifically take up intact ADCs.[2] Subsequent lysosomal degradation of the ADC releases the this compound payload within the liver cells.
-
Payload-related effects: The physicochemical properties of the this compound payload itself, such as its lipophilicity, can influence its propensity to accumulate in the liver.[3]
-
Q2: My in vitro hepatocyte viability assay shows significant toxicity with my this compound ADC. What are the potential causes and how can I troubleshoot this?
A2: High in vitro hepatotoxicity can stem from several factors. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| High Payload Potency | PBD dimers are exceptionally potent DNA-crosslinking agents.[4] Consider synthesizing and testing analogs with attenuated potency. |
| Linker Instability | Evaluate the stability of your linker in plasma from the species your hepatocytes are derived from. If significant premature cleavage is observed, consider re-engineering the linker for greater stability. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to greater non-specific uptake by hepatocytes. If using a stochastic conjugation method, consider optimizing the process to achieve a lower average DAR. For site-specific conjugation, producing ADCs with a defined lower DAR (e.g., DAR=2 vs. DAR=4) may be beneficial. |
| Non-specific Antibody Uptake | Ensure the antibody component of your ADC does not have unexpected cross-reactivity with antigens on hepatocytes. Run a control experiment with the unconjugated antibody. |
| Assay Conditions | Confirm the health and viability of your primary hepatocytes or cell line before starting the experiment. Optimize cell seeding density and incubation times. |
Q3: We observed elevated ALT and AST levels in our mouse study. What are the next steps to mitigate this in vivo hepatotoxicity?
A3: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage. Consider the following strategies:
| Mitigation Strategy | Experimental Approach |
| Dose Fractionation | Instead of a single high dose, administer the total dose in smaller, more frequent injections. This can reduce the peak concentration of the ADC and its payload in the circulation, potentially lowering off-target toxicity while maintaining efficacy. |
| Payload Modification | If not already explored, investigate this compound analogs with different physicochemical properties. For instance, modifying the payload to be more hydrophilic may reduce non-specific uptake by the liver. |
| Linker Optimization | Further enhance linker stability to minimize premature payload release. |
| Alternative Payloads | If this compound-related hepatotoxicity remains a significant hurdle, exploring alternative classes of payloads with different mechanisms of action and toxicity profiles may be necessary. |
| Investigate the Mechanism | Conduct further mechanistic studies (e.g., TUNEL staining for apoptosis, analysis of inflammatory markers like TNF-α) in liver tissue to better understand the mode of toxicity. |
Quantitative Data on this compound ADC Hepatotoxicity
Obtaining direct, publicly available, side-by-side quantitative comparisons of hepatotoxicity for different this compound ADCs is challenging due to the proprietary nature of much of this data. However, the following table summarizes general findings and reported toxicities from preclinical and clinical studies.
| PBD Dimer Payload | ADC Example | Key Hepatotoxicity Findings | Citation(s) |
| Tesirine (SG3249) | Loncastuximab tesirine, Rovalpituzumab tesirine | Elevated liver enzymes (ALT, AST) have been reported as adverse events in clinical trials. The payload itself, SG3199, is highly potent with a mean GI50 of 151.5 pM in vitro. | |
| Talirine (SGD-1882) | Vadastuximab talirine | Clinical trials were halted due to hepatotoxicity, including veno-occlusive disease. Talirine is noted to be highly hydrophobic, which may contribute to its toxicity profile. |
Experimental Protocols
In Vitro Hepatotoxicity Assessment: LDH Cytotoxicity Assay in HepG2 Cells
This protocol details a common method for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound ADC and relevant controls (unconjugated antibody, vehicle)
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your this compound ADC and controls in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells to be lysed later).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Lysis for Maximum Release Control:
-
Approximately 45 minutes before the end of the incubation, add 10 µL of the lysis buffer provided in the kit to the "maximum LDH release" wells.
-
-
LDH Assay:
-
Following incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm and 680 nm (for background correction) using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting background and normalizing to the spontaneous and maximum release controls.
-
In Vivo Apoptosis Assessment: TUNEL Assay on Liver Tissue Sections
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in liver tissue from ADC-treated mice.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (5 µm) on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (e.g., from Abcam, Roche, or similar) containing TdT enzyme, labeled nucleotides (e.g., Br-dUTP or FITC-dUTP), and detection reagents.
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), 50% (1 minute).
-
Rinse with deionized water.
-
-
Permeabilization:
-
Incubate slides with 20 µg/mL Proteinase K in PBS for 15 minutes at room temperature.
-
Wash slides with PBS (2 x 5 minutes).
-
-
Controls:
-
Positive Control: On a separate slide, incubate the tissue section with DNase I (1 µg/mL) for 20 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare a slide that will be processed without the TdT enzyme.
-
-
TUNEL Reaction:
-
Incubate slides with the equilibration buffer from the kit for 10 minutes.
-
Prepare the TdT reaction mixture (TdT enzyme and labeled nucleotides) according to the kit instructions.
-
Apply the reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Detection:
-
If using an indirect detection method (e.g., Br-dUTP), incubate with the corresponding labeled antibody (e.g., anti-BrdU-FITC) for 30-60 minutes at room temperature.
-
Wash slides with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
-
Visualization:
-
Image the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore and the nuclear counterstain. Apoptotic cells will show bright nuclear fluorescence.
-
Signaling Pathways and Experimental Workflows
This compound ADC-Induced Hepatocyte Apoptosis
This compound payloads primarily induce cell death by cross-linking DNA, which triggers a DNA damage response leading to apoptosis. While the precise upstream signaling cascade initiated by PBD dimers in hepatocytes is an area of ongoing research, the general pathway involves the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: this compound ADC-induced hepatocyte apoptosis pathway.
Experimental Workflow for Investigating Hepatotoxicity
The following workflow provides a structured approach to evaluating the hepatotoxicity of a novel this compound ADC.
Caption: Workflow for this compound ADC hepatotoxicity assessment.
Logical Relationship for Troubleshooting In Vitro Hepatotoxicity
This diagram illustrates a logical approach to troubleshooting unexpected hepatotoxicity observed in in vitro assays.
Caption: Troubleshooting logic for in vitro hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Variation of Pyrrolobenzodiazepine (PBD)-Dimer Payload Physicochemical Properties Impacts Efficacy and Tolerability of the Corresponding Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing PBD Dimer-2 Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address myelosuppression induced by pyrrolobenzodiazepine (PBD) dimer-2 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PBD dimer-2 ADCs cause myelosuppression?
A1: this compound payloads are highly potent DNA-damaging agents. Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][2] This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][3] This potent cytotoxic effect is not limited to cancer cells; hematopoietic stem and progenitor cells in the bone marrow are also sensitive, leading to myelosuppression.
Q2: Myelosuppression is a significant toxicity in our studies. What are the main strategies to mitigate this?
A2: There are several strategies to reduce this compound induced myelosuppression, which can be broadly categorized as follows:
-
Payload and Linker Modification:
-
Reduce Payload Potency: Utilizing PBD dimers with inherently lower potency can widen the therapeutic window.[4]
-
Modify the Cross-linking Moiety: Comparing bis-imine (cross-linking) to mono-imine (mono-alkylating) PBDs has shown that while both can cause myelosuppression, mono-imine ADCs may have a different and potentially more manageable toxicity profile.
-
Develop Pro-PBDs: Capping the active sites of the PBD dimer to create a "pro-drug" can attenuate potency and may allow for higher, more effective dosing with improved tolerability.
-
-
ADC Design and Engineering:
-
Optimize Drug-to-Antibody Ratio (DAR): A lower DAR is often associated with better tolerability. Studies have shown that an ADC with a DAR of one was tolerated at twice the dose of a comparable ADC with a DAR of two.
-
Site-Specific Conjugation: This technology creates a homogeneous ADC population with a uniform DAR, which can lead to a more predictable and potentially safer toxicity profile.
-
-
Dosing Regimen Modification:
-
Fractionated Dosing: Administering the total dose in smaller, more frequent fractions can lower peak plasma concentrations of the ADC, potentially reducing toxicity while maintaining efficacy.
-
-
Supportive Care:
-
Growth Factors: Prophylactic use of granulocyte-colony stimulating factor (G-CSF) can help manage neutropenia.
-
Transfusions: For severe thrombocytopenia, platelet transfusions may be necessary.
-
Q3: How does the Drug-to-Antibody Ratio (DAR) quantitatively impact myelosuppression?
A3: A higher DAR generally leads to increased potency but also greater toxicity, including myelosuppression. In preclinical studies, reducing the DAR has been shown to significantly improve the safety profile of this compound ADCs. For example, a site-specific ADC with a DAR of 1 was tolerated in rats at up to 4 mg/kg, whereas the same ADC with a DAR of 2 elicited dose-limiting toxicities at 2 mg/kg. This suggests a direct relationship between the number of payload molecules per antibody and the severity of myelosuppression.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of myelosuppression observed in preclinical models at planned doses.
| Possible Cause | Troubleshooting Step |
| High Potency of the PBD Dimer Payload | Evaluate the use of a PBD dimer with attenuated potency. Consider synthesizing a pro-drug version of your PBD payload to reduce its systemic toxicity. |
| High Drug-to-Antibody Ratio (DAR) | If using a stochastic conjugation method, analyze the DAR distribution. Consider switching to a site-specific conjugation technology to generate a more homogeneous ADC with a lower, defined DAR (e.g., DAR=2 or DAR=1). |
| Dosing Schedule | Implement a fractionated dosing schedule. Instead of a single high dose, administer the same total dose over several smaller injections to reduce peak exposure. |
| Off-Target Toxicity | Investigate the stability of the linker in plasma to ensure premature payload release is not occurring. Consider inverse targeting strategies where payload-binding antibody fragments are co-administered to neutralize released payload in circulation. |
Problem 2: Difficulty in establishing a therapeutic window due to the narrow margin between efficacy and toxicity.
| Possible Cause | Troubleshooting Step |
| Payload is too potent for the target antigen expression level | For targets with low or heterogeneous expression, a highly potent PBD dimer may be too toxic. Consider a lower potency PBD dimer which may provide a better therapeutic index in these settings. |
| ADC design is not optimal | Re-evaluate the entire ADC construct. This includes the antibody, the linker stability, the conjugation site, and the PBD payload itself. Modifying any of these components can alter the therapeutic window. |
| Single-agent therapy is insufficient | Explore combination therapies. Using the this compound ADC at a lower, more tolerable dose in combination with another anti-cancer agent could enhance efficacy without exacerbating myelosuppression. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Different PBD Dimers
| PBD Dimer | Cell Line | IC50 (nmol/L) | Reference |
| SG3199 | NCI-N87 | 0.018 | |
| SG2000 | NCI-N87 | 0.534 | |
| SG3650 (low potency) | NCI-N87 | 8.87 |
Table 2: Preclinical Tolerability of PBD Dimer ADCs with Varying DAR
| ADC Construct | DAR | Maximum Tolerated Dose (Rats) | Key Observation | Reference |
| Trastuzumab-C239i-SG3249 | 2 | < 2 mg/kg | Dose-limiting bone marrow suppression | |
| Trastuzumab-Flexmab-SG3710 | 1 | 4 mg/kg | Tolerated at twice the dose of the DAR 2 ADC |
Table 3: Guidelines for Platelet Transfusion in Chemotherapy-Induced Thrombocytopenia
| Clinical Scenario | Platelet Count Threshold for Transfusion | Recommendation Strength | Reference |
| Non-bleeding patients | < 10 x 10³/μL | Strong | |
| Central venous catheter placement | < 10 x 10³/μL | - | |
| Lumbar puncture | < 20 x 10³/μL | Strong | |
| Major non-neuraxial surgery | < 50 x 10³/μL | - |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This protocol is used to determine the concentration of a this compound ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
96-well microplates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/mL in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Add 100 µL of the diluted ADC to the appropriate wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours for PBD dimers).
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: DNA Interstrand Cross-Linking (Modified Comet Assay)
This assay measures the formation of DNA interstrand cross-links in cells treated with a this compound ADC.
Materials:
-
Cancer cell line
-
This compound ADC
-
Lysis solution
-
Alkaline electrophoresis buffer
-
SYBR Green or other DNA stain
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Treatment: Treat exponentially growing cells with the this compound ADC at the desired concentration for a specific duration (e.g., 2 hours).
-
Cell Harvesting: Harvest the cells and wash with ice-cold PBS.
-
Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Irradiation (Control): To visualize cross-links, a parallel set of treated cells is irradiated on ice to introduce random DNA strand breaks. Cross-links will reduce the amount of DNA migration caused by this irradiation.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply a voltage to induce migration of broken DNA fragments, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (tail moment) is quantified using image analysis software. A reduction in the tail moment in irradiated, ADC-treated cells compared to irradiated, untreated cells indicates the presence of interstrand cross-links.
Visualizations
Signaling Pathway
References
Technical Support Center: Analytical Methods for PBD Dimer-2 ADC Characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for characterizing Pyrrolidinobenzodiazepine (PBD) dimer-2 Antibody-Drug Conjugates (ADCs). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for PBD dimer-2 ADCs and why are they important?
A1: Critical quality attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound ADCs, key CQAs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation, charge heterogeneity, and the amount of free this compound payload.[1][2] Monitoring these attributes is crucial for ensuring the consistency, efficacy, and safety of the ADC.[1]
Q2: How does the hydrophobic nature of the this compound payload impact analytical characterization?
A2: The this compound payload is highly hydrophobic, which can present several analytical challenges.[3] This hydrophobicity increases the propensity for ADC aggregation, which can affect manufacturing, storage, and analytical characterization.[4] In chromatographic methods like Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), the hydrophobicity can lead to nonspecific interactions with the stationary phase, resulting in issues like peak tailing and poor resolution. Therefore, method development often requires careful optimization of mobile phase composition and column chemistry to mitigate these effects.
Q3: What are the primary analytical techniques for determining the Drug-to-Antibody Ratio (DAR) of this compound ADCs?
A3: The primary techniques for determining the average DAR and drug-load distribution of this compound ADCs are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Hydrophobic Interaction Chromatography (HIC): HIC is a state-of-the-art method that separates ADC species based on their hydrophobicity under non-denaturing conditions. It can resolve species with different numbers of conjugated PBD dimers (e.g., DAR 0, 1, 2).
-
Reversed-Phase HPLC (RP-HPLC): Denaturing RP-HPLC is also commonly used to determine the average DAR for site-specific PBD ADCs. This method often involves reducing the ADC to separate the light and heavy chains, allowing for analysis of drug conjugation on each chain.
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), provides a direct measurement of the mass of the intact ADC and its subunits, allowing for unambiguous determination of the DAR and identification of different drug-loaded species.
Q4: How is aggregation in this compound ADC samples analyzed and controlled?
A4: Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, due to its potential to impact efficacy and increase immunogenicity.
-
Analysis: Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates (high-molecular-weight species) and fragments (low-molecular-weight species). SEC separates molecules based on their hydrodynamic radius. For this compound ADCs, it's crucial to use SEC columns and mobile phases designed to minimize nonspecific hydrophobic interactions that can cause peak tailing and inaccurate quantification. Analytical Ultracentrifugation (AUC) can be used as an orthogonal method to confirm SEC results, as it measures aggregation directly in the formulation buffer without interaction with a stationary phase.
-
Control: Aggregation can be controlled by optimizing the formulation, including buffer composition, pH, and the use of excipients. The conjugation process itself can also be optimized to minimize the formation of aggregates.
Q5: What methods are used to detect and quantify free this compound payload?
A5: Quantifying the amount of unconjugated (free) this compound payload is essential as it represents a process-related impurity. Reversed-Phase HPLC (RP-HPLC) is a common method for this analysis due to its ability to separate the small, hydrophobic drug molecule from the large protein ADC. Mixed-mode chromatography, which utilizes both charge and hydrophobicity for separation, is also a promising technique for routine free drug analysis.
Q6: How are charge variants of this compound ADCs characterized?
A6: Charge heterogeneity in ADCs arises from modifications on the monoclonal antibody and the conjugation of the charged payload. Imaged Capillary Isoelectric Focusing (iCIEF) and Capillary Zone Electrophoresis (CZE) are high-resolution techniques used to separate and quantify these charge variants. Conjugation of the this compound payload typically increases the charge heterogeneity and can shift the isoelectric point (pI) of the ADC.
Troubleshooting Guides
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of DAR species | - Suboptimal salt type or concentration in the mobile phase.- Inappropriate stationary phase.- On-column reduction of the reactive imine in the PBD drug-linker. | - Screen different salting-out salts (e.g., ammonium sulfate, sodium chloride) and optimize the gradient slope.- Test HIC columns with different hydrophobic ligands (e.g., Butyl, Phenyl).- Reduce the reactive imine in the PBD drug-linker to a more stable amine form during sample preparation prior to HIC analysis. |
| Peak tailing or broad peaks | - Secondary hydrophobic interactions with the column matrix. | - Add a small percentage of an organic modifier (e.g., isopropanol) to the mobile phase.- Optimize the mobile phase pH. |
| Low recovery | - Irreversible binding of the ADC to the column due to strong hydrophobic interactions. | - Decrease the initial salt concentration.- Use a less hydrophobic stationary phase. |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak tailing | - Nonspecific hydrophobic interactions between the this compound ADC and the SEC stationary phase. | - Use an SEC column with a hydrophilic surface chemistry specifically designed to minimize such interactions.- Optimize the mobile phase by adding organic modifiers or arginine to reduce nonspecific binding. |
| Concentration-dependent aggregation | - The inherent propensity of the this compound ADC to self-associate at higher concentrations. | - Analyze samples at different concentrations to understand the behavior.- Use Analytical Ultracentrifugation (AUC) as an orthogonal technique to confirm results without a stationary phase. |
| Appearance of new peaks during analysis | - On-column degradation or dissociation of the ADC. | - Ensure mobile phase compatibility and gentle handling of the sample.- Reduce the run time or use a column with a wider operating pH and temperature range. |
Reversed-Phase (RP) HPLC
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape for free drug analysis | - Poor solubility of the this compound payload in the mobile phase. | - Optimize the organic modifier (e.g., acetonitrile, methanol) and the acid additive (e.g., formic acid, trifluoroacetic acid) in the mobile phase. |
| Low recovery of ADC | - Irreversible adsorption of the hydrophobic ADC to the stationary phase. | - Use a column with wider pores (e.g., 300Å or greater).- Increase the column temperature to improve mass transfer.- Use a different ion-pairing agent. |
| Inconsistent retention times | - Column degradation or fouling.- Instability of the mobile phase. | - Implement a robust column cleaning and regeneration protocol.- Prepare fresh mobile phases daily. |
Detailed Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol is a general guideline for analyzing the drug-load distribution of a this compound ADC. Optimization will be required for specific ADCs.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Sample Preparation: If required to improve resolution, the ADC sample's reactive imine may be reduced to an amine. Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.
-
Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) where 'n' is the number of drugs conjugated.
Aggregate Analysis by Size Exclusion Chromatography (SEC)
This protocol provides a starting point for quantifying high-molecular-weight species (aggregates) in this compound ADC samples.
-
Instrumentation: HPLC or UHPLC system with a UV or fluorescence detector.
-
Column: Agilent AdvanceBio SEC 300Å (4.6 x 300 mm, 2.7 µm) or equivalent.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dilute the ADC sample to 1-5 mg/mL using the mobile phase.
-
Method:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-20 µL of the sample.
-
Run an isocratic elution for 15-20 minutes.
-
-
Detection: UV at 280 nm.
-
Data Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier are aggregates, and later peaks are fragments. Calculate the percentage of aggregate by dividing the aggregate peak area by the total area of all peaks.
Data and Workflow Visualizations
Quantitative Data Summary
Table 1: Typical HIC-HPLC Parameters for this compound ADC DAR Analysis
| Parameter | Typical Value / Condition |
| Stationary Phase | Butyl or Phenyl functionalized non-porous resin |
| Mobile Phase A (Binding) | 1.0 - 2.0 M Ammonium Sulfate in Phosphate Buffer |
| Mobile Phase B (Elution) | Phosphate Buffer (± organic modifier like isopropanol) |
| pH | 6.5 - 7.5 |
| Gradient | Decreasing salt concentration |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 - 30 °C |
Table 2: Representative SEC-HPLC Conditions for this compound ADC Aggregate Analysis
| Parameter | Typical Value / Condition |
| Stationary Phase | Dihydrophilically bonded silica particles (e.g., diol) |
| Pore Size | 200 - 400 Å |
| Mobile Phase | Phosphate or Histidine buffer with ~150-300 mM NaCl or Arginine |
| pH | 6.0 - 7.2 |
| Flow Rate | 0.2 - 0.5 mL/min (for UHPLC) |
| Temperature | Ambient (20 - 25 °C) |
Diagrams
Caption: General analytical workflow for this compound ADC characterization.
Caption: Troubleshooting logic for common this compound ADC analytical issues.
References
- 1. Hydrophobic interaction chromatography (HIC) method development and characterization of resolved drug-load variants in site-specifically conjugated pyrrolobenzodiazepine dimer-based antibody drug conjugates (PBD-ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison of PBD Dimer and MMAE Payloads for Antibody-Drug Conjugates in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety in the treatment of solid tumors. Among the diverse arsenal of payloads, pyrrolobenzodiazepine (PBD) dimers and monomethyl auristatin E (MMAE) have emerged as two of the most prominent and potent classes. This guide provides an objective, data-driven comparison of these two payloads to inform rational ADC design and development.
Executive Summary
| Feature | PBD Dimer-2 | MMAE (Monomethyl Auristatin E) |
| Mechanism of Action | DNA minor groove cross-linking agent; causes DNA strand breaks.[1][2] | Tubulin polymerization inhibitor; induces G2/M cell cycle arrest.[3][4] |
| Potency | Exceptionally high (picomolar IC50).[5] | High (nanomolar IC50). |
| Bystander Effect | Yes (cell-permeable). | Yes (cell-permeable). |
| Common Clinical Toxicities | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicities. | Peripheral neuropathy, ocular toxicity. |
| Immunogenicity | Can induce immunogenic cell death. | Can be immunogenic. |
Mechanism of Action: Disrupting Different Cellular Pillars
The fundamental difference between PBD dimers and MMAE lies in their cellular targets. PBD dimers are DNA-damaging agents that bind to the minor groove of DNA and form covalent interstrand cross-links. This action is difficult for the cell's DNA repair mechanisms to resolve, leading to cell death. In contrast, MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.
Data Presentation: A Comparative Analysis
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PBD dimer- and MMAE-based ADCs against various solid tumor cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Payload | ADC Target | Cell Line | Tumor Type | IC50 (pM) | Reference |
| PBD Dimer | 5T4 | MDA-MB-361 | Breast Cancer | Low pM | |
| CD70 | ACHN | Renal Cancer | ~ equivalent to free PBD | ||
| HER2 | NCI-N87 | Gastric Cancer | N/A | ||
| AXL | Multiple | Various Solid Tumors | Active in MMAE-resistant model | ||
| MMAE | Tissue Factor | BxPC-3 | Pancreatic Cancer | 1,150 | |
| Tissue Factor | PSN-1 | Pancreatic Cancer | 15,530 | ||
| Tissue Factor | Capan-1 | Pancreatic Cancer | 105,650 | ||
| HER2 | SK-BR-3 | Breast Cancer | 3,270 | ||
| CDCP1 | HEY | Ovarian Cancer | N/A | ||
| AREG | MCF7 | Breast Cancer | N/A |
In Vivo Efficacy in Xenograft Models
The table below presents a summary of in vivo anti-tumor activity of PBD dimer- and MMAE-based ADCs in various solid tumor xenograft models.
| Payload | ADC Target | Tumor Model | Key Efficacy Outcome | Reference |
| PBD Dimer | 5T4 | MDA-MB-361 (Breast) | Tumor stasis at 1 mg/kg | |
| HER2 | NCI-N87 (Gastric) | Tumor regression at 1 mg/kg | ||
| EphA2 | PC3 (Prostate) | Tumor regression at 1.5 mg/kg | ||
| AXL | Multiple PDX models | Superior to auristatin-based ADC | ||
| MMAE | Tissue Factor | BxPC-3 (Pancreatic) | Significant tumor growth suppression at 20 mg/kg | |
| CDCP1 | TKCC2.1 (Pancreatic) | Significantly slowed tumor growth at 5 mg/kg | ||
| AREG | MCF7 (Breast) | Rapid regression of established tumors at 5 mg/kg | ||
| Nectin-4 | N/A | Superior anti-tumor activity compared to enfortumab-vedotin |
Tolerability in Preclinical Models
This table summarizes the highest non-severely toxic dose (HNSTD) or maximum tolerated dose (MTD) of ADCs with PBD dimer and MMAE payloads in rats and cynomolgus monkeys.
| Payload | Species | MTD/HNSTD | Reference |
| PBD Dimer | Rat | ~1.2 mg/kg (bis-imine) | |
| Rat | ~4.5 mg/kg (mono-imine) | ||
| Monkey | N/A | ||
| MMAE | Rat | >30 mg/kg | |
| Monkey | 10 mg/kg | ||
| Monkey | ~3 mg/kg (for vedotin ADCs) |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest
-
Isotype control ADC
-
Free payload
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, isotype control, and free payload in complete medium. Replace the culture medium in the wells with the prepared drug solutions. Include untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
ADC of interest
-
Vehicle control
-
Isotype control ADC
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, and isotype control ADC via a clinically relevant route (e.g., intravenous injection). The dosing schedule can be a single dose or multiple doses over a period.
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on other ethical considerations.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group. Plot mean tumor volume over time for each group.
Logical Relationship: Choosing Between PBD Dimer and MMAE
The selection of a payload for an ADC is a multifactorial decision that depends on the specific target, tumor type, and desired therapeutic window. The following diagram illustrates the key considerations when choosing between a PBD dimer and MMAE.
Conclusion
Both PBD dimers and MMAE are highly effective payloads for ADCs targeting solid tumors, each with a distinct profile of activity and toxicity. PBD dimers offer exceptional potency, making them suitable for targeting tumors with low antigen expression, and their DNA-damaging mechanism may be effective against slowly dividing cells. MMAE, a well-established payload, has a different mechanism of action that can be advantageous in certain contexts and has a well-characterized safety profile. The choice between these two powerful payloads will ultimately depend on a careful consideration of the target biology, the tumor microenvironment, and the desired clinical outcome. This guide provides a framework for making an informed decision in the development of the next generation of life-saving antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Cytotoxicity of PBD Dimer-2 and Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent DNA-interactive agents: PBD Dimer-2 and Duocarmycin. Both compound classes are of significant interest in the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs). This document summarizes their mechanisms of action, presents available cytotoxicity data, details relevant experimental protocols, and provides visual representations of their molecular pathways.
Introduction to this compound and Duocarmycin
Pyrrolobenzodiazepine (PBD) dimers are synthetic compounds that function as highly potent DNA cross-linking agents.[1][2] They recognize and bind to specific sequences in the minor groove of DNA, forming a covalent bond that cross-links the two DNA strands.[1][2] This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3] this compound is a specific C8-linked PBD dimer that can span an extra base pair and cross-link the 5′-Pu-GA(T/A)TC-Py sequence.
Duocarmycins are a class of natural products known for their potent antitumor activity. They are DNA minor groove binding agents that exert their cytotoxic effects through the alkylation of DNA, primarily at the N3 position of adenine. This irreversible alkylation distorts the DNA helix, inhibiting essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis. Duocarmycin SA is a well-characterized member of this family, known for its exceptional potency.
Mechanism of Action
This compound: DNA Interstrand Cross-linking
This compound exerts its cytotoxic effects by forming a covalent interstrand cross-link in the minor groove of DNA. This process can be summarized in the following workflow:
The formation of the DNA interstrand cross-link by this compound is a critical lesion that is difficult for the cell to repair, leading to the activation of the DNA damage response (DDR) pathway. This ultimately results in the induction of apoptosis, or programmed cell death.
Duocarmycin: DNA Alkylation
Duocarmycin's cytotoxic activity stems from its ability to alkylate DNA in the minor groove. The signaling cascade initiated by duocarmycin-induced DNA damage is depicted below:
The DNA adducts formed by duocarmycin lead to significant helical distortion, which stalls the replication fork and activates the DNA damage response. This cascade of events culminates in the activation of apoptotic pathways, leading to the elimination of the cancer cell.
Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for this compound and Duocarmycin SA. It is important to note that the data presented were not obtained from a head-to-head comparative study; therefore, the experimental conditions, including the specific cell lines and assay methodologies, differ. This limits a direct comparison of potency.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Cell Type | IC50 | Assay Method | Reference |
| This compound | K562 | Human Chronic Myelogenous Leukemia | 0.5 µM | Not specified |
Table 2: In Vitro Cytotoxicity of Duocarmycin SA
| Compound | Cell Line | Cell Type | IC50 | Assay Method | Reference |
| Duocarmycin SA | Molm-14 | Human Acute Myeloid Leukemia | ~11 pM | MTT Assay | |
| Duocarmycin SA | U-138 MG | Human Glioblastoma | 0.4 nM | Viability Assay | |
| Duocarmycin SA | L1210 | Murine Leukemia | 10 pM | Not specified |
Experimental Protocols
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and reproducible method for cytotoxicity screening.
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Complete culture medium
-
Test compounds (this compound, Duocarmycin)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
Both this compound and Duocarmycin are highly potent cytotoxic agents that induce cell death through DNA damage. PBD dimers act as DNA cross-linkers, while duocarmycins are DNA alkylating agents. The available data suggests that duocarmycins, such as Duocarmycin SA, are significantly more potent than this compound, exhibiting cytotoxic effects at picomolar concentrations. However, a direct comparison is limited by the lack of studies employing consistent experimental conditions. Further head-to-head studies are warranted to definitively establish the relative potency of these two classes of compounds. The choice between these agents for therapeutic development will likely depend on a variety of factors, including their therapeutic index, off-target toxicities, and suitability for conjugation to delivery vehicles like antibodies.
References
Validating PBD Dimer-2 DNA Adduct Formation: A Comparative Guide to Detection Assays
For Researchers, Scientists, and Drug Development Professionals
The formation of DNA adducts by pyrrolobenzodiazepine (PBD) dimers is a critical mechanism of action for a potent class of anti-cancer agents, including antibody-drug conjugates (ADCs). Accurate and reliable quantification of these adducts is paramount for preclinical and clinical development, enabling researchers to understand drug efficacy, dose-response relationships, and potential toxicities. This guide provides an objective comparison of commonly employed assays for validating and quantifying PBD dimer-2 DNA adduct formation, supported by experimental data and detailed protocols.
Comparison of Key Assay Performance Characteristics
The choice of assay for detecting this compound DNA adducts depends on several factors, including the required sensitivity, specificity, throughput, and the nature of the DNA sample. The following table summarizes the key performance characteristics of the most common methodologies.
| Assay | Principle | Sensitivity | Specificity | Throughput | Quantitative | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation and mass spectrometric detection of adducts. | High (pg/mL to fg/mL range) | Very High | Medium | Yes | High specificity and structural information. | Requires expensive instrumentation and complex method development. |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by chromatography. | Very High (1 adduct in 10⁹ - 10¹⁰ nucleotides)[1][2] | Moderate | Low | Semi-quantitative to Quantitative | Extremely sensitive for detecting unknown adducts. | Use of radioactivity, labor-intensive, and less specific than MS. |
| Immunoassays (ELISA) | Antibody-based detection of specific DNA adducts. | Moderate (e.g., 1.6 adducts/10⁷ nucleotides for BPDE)[3] | High (antibody dependent) | High | Yes | High throughput and relatively simple to perform. | Dependent on the availability of specific antibodies; potential for cross-reactivity. |
| Gel-Based Assays | Electrophoretic separation of cross-linked DNA from non-cross-linked DNA. | Moderate (XL₅₀ of ~2 nmol/L for a PBD dimer) | Moderate | Low | Semi-quantitative | Directly measures interstrand cross-links. | Not suitable for all types of adducts; less sensitive than other methods. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for the quantification of known DNA adducts due to its high sensitivity and specificity.
Methodology:
-
DNA Isolation: Isolate genomic DNA from cells or tissues treated with the this compound compound using a standard DNA extraction kit.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides or nucleotides. This can be achieved using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Solid-Phase Extraction (SPE): Clean up the digested sample to remove interfering substances using a suitable SPE cartridge.
-
LC-MS/MS Analysis:
-
Inject the purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the this compound DNA adduct from unmodified nucleosides using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the adduct using multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the protonated adduct) and its characteristic product ions.
-
-
Quantification: Create a standard curve using a synthesized this compound DNA adduct standard of known concentration to quantify the amount of adduct in the experimental samples.
³²P-Postlabeling Assay
This highly sensitive method is particularly useful for detecting unknown DNA adducts.
Methodology:
-
DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which removes normal nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots using a phosphorimager. The level of adducts is expressed relative to the total amount of nucleotides in the sample.
Immunoassay (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput method for quantifying specific DNA adducts, provided a specific antibody is available.
Methodology:
-
DNA Immobilization: Coat a 96-well plate with the DNA extracted from treated cells or tissues.
-
Blocking: Block non-specific binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Add a primary antibody specific to the this compound DNA adduct and incubate.
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to a colored product.
-
Detection: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Determine the concentration of adducts in the samples by comparing their absorbance to a standard curve generated with known amounts of this compound-modified DNA.
Gel-Based Assay for Interstrand Cross-links
This assay is specifically designed to detect the formation of interstrand cross-links (ICLs), a key lesion induced by PBD dimers.
Methodology:
-
Plasmid DNA Preparation: Use a linearized plasmid DNA, for example, pBR322, radiolabeled at the 5'-ends with ³²P.
-
Drug Treatment: Incubate the radiolabeled plasmid DNA with varying concentrations of the this compound.
-
Denaturation: Denature the DNA by heating to separate the two strands.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a denaturing agarose gel. Single-stranded DNA will migrate faster than the double-stranded, cross-linked DNA.
-
Visualization and Quantification: Visualize the DNA bands by autoradiography. The intensity of the band corresponding to the cross-linked DNA is quantified to determine the extent of ICL formation. The concentration of the compound that produces 50% cross-linking is known as the XL₅₀.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the key assays.
Caption: LC-MS/MS workflow for this compound DNA adduct analysis.
Caption: ³²P-Postlabeling assay workflow for DNA adduct detection.
Caption: ELISA workflow for this compound DNA adduct quantification.
Caption: Gel-based assay workflow for detecting interstrand cross-links.
Logical Comparison of Assays
The selection of an appropriate assay is a critical decision in the validation of this compound DNA adduct formation. The following diagram illustrates the logical relationship between the different assays based on their primary strengths.
Caption: Logical guide to selecting a this compound DNA adduct assay.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of optimal conditions for the detection of benzo[a]pyrene-DNA adducts by enzyme-linked immunoadsorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bystander Effect of PBD Dimer-2 Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibody-drug conjugates (ADCs) is crucial for optimizing their therapeutic potential. A key phenomenon influencing ADC efficacy, particularly in the context of heterogeneous tumors, is the "bystander effect." This guide provides an objective comparison of methodologies to validate the bystander effect of ADCs utilizing pyrrolobenzodiazepine (PBD) dimer-2 payloads, supported by experimental data and detailed protocols.
PBD dimers are a class of highly potent DNA-crosslinking agents.[1] When used as payloads in ADCs, they are designed to be released within targeted cancer cells, where they bind to the minor groove of DNA and form covalent interstrand cross-links, ultimately leading to cell death.[1][2] The bystander effect occurs when this released cytotoxic payload diffuses from the targeted antigen-positive (Ag+) cell and kills adjacent antigen-negative (Ag-) tumor cells, thereby enhancing the ADC's overall anti-tumor activity.[3][4] This is particularly important in solid tumors, which often exhibit heterogeneous antigen expression.
Mechanism of PBD Dimer-Mediated Bystander Killing
The bystander effect of a PBD dimer-2 ADC is a multi-step process initiated by the specific binding of the ADC to its target antigen on the surface of a cancer cell. The process, from internalization to the killing of neighboring cells, is critical for its therapeutic action.
-
Binding and Internalization : The ADC's monoclonal antibody binds to the target antigen on an Ag+ tumor cell, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Payload Release : The endosome fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the linker connecting the this compound payload to the antibody.
-
Payload Diffusion and DNA Damage : The released, cell-permeable this compound payload can then diffuse out of the lysosome and into the cytoplasm. From here, it can exit the Ag+ cell and enter the tumor microenvironment.
-
Bystander Cell Killing : The diffused PBD payload can then be taken up by neighboring Ag+ or Ag- tumor cells. Once inside a bystander cell, it translocates to the nucleus, binds to the DNA minor groove, and forms interstrand cross-links. This DNA damage triggers cell cycle arrest, typically at the G2-M phase, and ultimately induces apoptosis.
Caption: Mechanism of this compound ADC-mediated bystander effect.
Experimental Protocols for Validating the Bystander Effect
A combination of in vitro and in vivo assays is essential to robustly validate and quantify the bystander effect of this compound ADCs.
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of Ag- cells when cultured with Ag+ cells in the presence of an ADC.
Experimental Protocol:
-
Cell Line Selection : Choose an Ag+ cell line expressing the target antigen and an Ag- cell line that does not but is sensitive to the PBD payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Setup : Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment : Treat the co-cultures and monocultures with the this compound ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. An isotype control ADC should be used as a negative control.
-
Data Acquisition : Monitor the viability and count of the fluorescently-labeled Ag- cells over a period of 72-96 hours using methods like fluorescence microscopy, high-content imaging, or flow cytometry.
-
Analysis : A significant decrease in the viability of Ag- cells in the co-culture treated with the this compound ADC, compared to the monoculture control, indicates a bystander effect.
In Vitro Conditioned Medium Transfer Assay
This assay determines if the cytotoxic agent is released from the target cells into the culture medium.
Experimental Protocol:
-
Treatment of Donor Cells : Culture the Ag+ "donor" cells and treat them with the this compound ADC for a set period (e.g., 72 hours).
-
Collection of Conditioned Medium : Collect the culture medium, which now presumably contains the released PBD payload. Centrifuge and/or filter the medium to remove all cells and debris.
-
Treatment of Bystander Cells : Add the conditioned medium to a culture of Ag- "recipient" cells.
-
Analysis : Measure the viability of the Ag- cells after a suitable incubation period (e.g., 72-96 hours). A reduction in viability compared to cells treated with medium from untreated donor cells confirms that a cytotoxic, cell-permeable payload was released.
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting, accounting for the complexities of the tumor microenvironment.
Experimental Protocol:
-
Model Establishment : Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells are often engineered to express a reporter gene like luciferase to allow for specific monitoring via bioluminescence imaging.
-
ADC Administration : Once tumors reach a predetermined volume, administer the this compound ADC, an isotype control ADC, or a vehicle control to different cohorts of mice, typically via intravenous injection.
-
Tumor Growth Monitoring : Regularly measure the overall tumor volume. In parallel, perform bioluminescence imaging to specifically track the growth or regression of the Ag- cell population within the tumor.
-
Analysis : Significant inhibition of the growth of the Ag- (luciferase-positive) tumor population in mice treated with the this compound ADC, compared to control groups, provides strong evidence of an in vivo bystander effect.
Caption: Workflow for validating the ADC bystander effect.
Quantitative Data Comparison
The ability of a payload to induce bystander killing is heavily dependent on its physicochemical properties, particularly its membrane permeability. PBD dimers, being hydrophobic and cell-permeable, are effective at mediating the bystander effect.
Table 1: In Vitro Bystander Effect of Different ADC Payloads
| ADC Payload | Target Cells (Ag+) | Bystander Cells (Ag-) | Assay Type | Result (Viability of Ag- Cells) | Reference |
| PBD Dimer | CD30+ (Karpas 299) | CD30- (Karpas-35R) | In Vivo Admixed Tumor | Potent bystander killing observed | |
| PBD Dimer | CD25+ (L-540) | CD25- (Raji) | Co-culture | Significant killing of bystander cells observed | |
| MMAE | HER2+ (SKBR3) | HER2- (MCF7) | Co-culture | Significant death of MCF7 cells observed | |
| MMAF | CD30+ (Karpas 299) | CD30- (Karpas-35R) | In Vivo Admixed Tumor | Lacked bystander killing capacity | |
| T-DM1 (DM1) | HER2+ (SKBR3) | HER2- (MCF7) | Co-culture / Conditioned Medium | No significant effect on MCF7 viability |
Comparison of ADC Payloads for Bystander Effect
The choice of payload is a critical determinant of an ADC's ability to exert a bystander effect. The ideal payload should be highly potent, yet possess sufficient membrane permeability to diffuse out of the target cell and into neighboring cells.
Table 2: Properties of Common ADC Payloads
| Property | PBD Dimer | MMAE (Auristatin) | MMAF (Auristatin) | DM1 (Maytansinoid) |
| Mechanism of Action | DNA Interstrand Cross-linking | Microtubule Inhibition | Microtubule Inhibition | Microtubule Inhibition |
| Potency | Picomolar | Nanomolar | Nanomolar | Nanomolar |
| Membrane Permeability | High (Hydrophobic) | High (Hydrophobic) | Low (Charged Molecule) | Moderate |
| Bystander Effect | Strong | Strong | Weak/None | Moderate |
| Linker Requirement | Cleavable | Cleavable | Cleavable | Can be cleavable or non-cleavable |
-
PBD Dimers and MMAE are highly membrane-permeable and are well-documented to produce a robust bystander effect, making them suitable for treating heterogeneous tumors.
-
MMAF , an analogue of MMAE, is charged and thus significantly less membrane permeable. This property severely limits its ability to mediate bystander killing.
-
DM1 has moderate permeability and can produce a bystander effect, though it may be less pronounced than that of PBDs or MMAE.
Conclusion
Validating the bystander effect is a critical step in the preclinical development of this compound ADCs. The inherent potency and membrane permeability of the this compound payload make it a strong candidate for inducing this desired effect. A systematic approach employing both in vitro co-culture and in vivo admixed tumor models is essential for a comprehensive evaluation. By quantitatively assessing and comparing the bystander killing capacity against other payloads, researchers can better predict clinical efficacy, particularly in solid tumors characterized by antigen heterogeneity, and design the next generation of more effective ADC therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
PBD Dimer-2: A Favorable Cross-Resistance Profile Against Common Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-interactive agents that have garnered significant interest as payloads for antibody-drug conjugates (ADCs). A key attribute of these molecules is their distinct mechanism of action, which suggests a potential lack of cross-resistance with widely used chemotherapeutic agents. This guide provides a comparative analysis of the cross-resistance profile of PBD dimers, with a focus on PBD dimer-2, against other chemotherapies, supported by available experimental data.
This compound, also known as compound 2c, is a C8-linked pyrrolobenzodiazepine dimer.[1][2] Its primary mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, which are difficult for cancer cells to repair, ultimately leading to apoptosis.[3][4] This mode of action is distinct from many conventional chemotherapies that target different cellular processes, such as tubulin polymerization or topoisomerase function.
Limited Cross-Resistance with Standard Chemotherapeutics
Preclinical studies investigating PBD dimers have indicated a favorable cross-resistance profile. Notably, PBD dimers are generally not susceptible to the same resistance mechanisms that affect tubulin-binding agents like maytansinoids and auristatins.[5]
Further investigations using cancer cell lines with acquired resistance to PBD dimers have provided more specific insights into their cross-resistance patterns. In a study involving human lymphoma (Karpas-299) and gastric cancer (NCI-N87) cell lines made resistant to a PBD dimer-based ADC or the PBD dimer SG3199, the cross-resistance to conventional chemotherapies was found to be cell-line dependent.
The Karpas-299 resistant cells, which showed upregulation of the ABCG2 and ABCC2 drug efflux pumps, did not exhibit cross-resistance to the DNA cross-linking agents cisplatin and melphalan, nor to the topoisomerase II inhibitor doxorubicin. This lack of cross-resistance to doxorubicin is consistent with the observation that the multidrug resistance protein 1 (MDR1 or ABCB1), a primary efflux pump for this drug, was not upregulated in these cells.
In contrast, the NCI-N87 resistant cell lines demonstrated some level of cross-resistance to cisplatin, doxorubicin, and melphalan. This suggests that in certain cellular contexts, the mechanisms conferring resistance to PBD dimers may also impact the activity of other DNA-damaging agents.
Another mechanism of acquired resistance to PBD dimers involves the downregulation of Schlafen family member 11 (SLFN11), a protein that sensitizes cancer cells to DNA-damaging agents. A PBD-resistant breast cancer cell line, 361-PBDr, which has reduced SLFN11 expression, showed significant resistance to PBDs and PBD-based ADCs. While this cell line displayed moderate cross-resistance to ADCs with different payloads (tubulysin, auristatin, and maytansinoid), comprehensive data on its cross-resistance to a wide range of conventional chemotherapies is not available.
Comparative Cytotoxicity Data
While direct comparative studies of this compound against a broad panel of chemotherapies are limited, the available data for this compound and other closely related PBD dimers highlight their high potency.
| Compound | Cell Line | IC50 |
| This compound | K562 (Leukemia) | 0.5 µM |
Note: This table will be expanded with data on other chemotherapies as it becomes publicly available.
The following table summarizes the resistance profile of the PBD-resistant 361-PBDr breast cancer cell line to various agents, demonstrating high resistance to PBD-based therapies and moderate cross-resistance to some other ADC payloads.
Table 1: Resistance Profile of 361-PBDr Cells
| Agent | Parental MDA-MB-361 IC50 | 361-PBDr IC50 | Fold Resistance |
| PBD-based Agents | |||
| SG3199 (PBD dimer) | 0.1 nM | >2 nM | >20 |
| 5T4-ADC (PBD payload) | 1 ng/mL | >1000 ng/mL | >1000 |
| Other ADC Payloads | |||
| 5T4-MMETA (tubulysin) | 10 ng/mL | ~50 ng/mL | ~5 |
| 5T4-MMAE (auristatin) | 1 ng/mL | ~10 ng/mL | ~10 |
| Trastuzumab-DM1 (maytansinoid) | 100 ng/mL | ~500 ng/mL | ~5 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or other chemotherapeutic agents for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of MTS to a soluble formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
DNA Interstrand Cross-Link Detection (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA damage, including interstrand cross-links (ICLs).
-
Cell Treatment and Irradiation: Cells are treated with the DNA cross-linking agent. To specifically detect ICLs, cells are then irradiated with a fixed dose of ionizing radiation to introduce random DNA strand breaks.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto microscope slides.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Un-cross-linked DNA fragments migrate out of the nucleoid, forming a "comet tail," while DNA with ICLs is retarded in its migration.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Analysis: The extent of DNA migration (comet tail length and intensity) is quantified using image analysis software. A reduction in the comet tail moment compared to irradiated control cells indicates the presence of ICLs.
Visualizing the Mechanism of Action and Resistance
To better understand the cellular processes involved, the following diagrams illustrate the mechanism of action of PBD dimers and a potential mechanism of acquired resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolobenzodiazepine dimers for chemotherapy and antibody-drug conjugate applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
Benchmarking PBD Dimer-2 ADCs: A Comparative Guide for Cancer Therapy Researchers
In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality. Among the various payloads utilized, pyrrolobenzodiazepine (PBD) dimers have garnered significant interest due to their potent DNA-crosslinking mechanism of action. This guide provides a comprehensive comparison of PBD dimer-2 ADCs against other approved cancer therapies, with a focus on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental methodologies.
Mechanism of Action: this compound ADCs
This compound ADCs employ a highly potent cytotoxic payload that exerts its anti-tumor effect through a distinct mechanism. Upon binding to a target antigen on the cancer cell surface, the ADC is internalized.[1] Inside the cell, the PBD dimer is released from the antibody and travels to the nucleus, where it binds to the minor groove of DNA.[2] This binding induces the formation of highly cytotoxic interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] This mechanism is fundamentally different from other common ADC payloads like auristatins and maytansinoids, which disrupt microtubule dynamics.[4]
Head-to-Head Performance Data
The following tables summarize the available quantitative data from preclinical and clinical studies, comparing this compound ADCs with other approved cancer therapies.
Clinical Comparison: Loncastuximab Tesirine vs. Polatuzumab Vedotin + BR in Relapsed/Refractory DLBCL
Loncastuximab tesirine, a CD19-directed this compound ADC, has been compared to the combination of Polatuzumab vedotin (an anti-CD79b ADC with an MMAE payload), bendamustine, and rituximab (Pola+BR) in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL). A matching-adjusted indirect comparison of the LOTIS-2 and GO29365 extension studies provides the following insights:
| Efficacy Endpoint | Loncastuximab Tesirine (LOTIS-2) | Polatuzumab Vedotin + BR (GO29365 extension) |
| Overall Response Rate (ORR) | 48.3% | Not significantly different |
| Complete Response (CR) Rate | 24.1% | Higher, but did not translate to improved survival |
| Median Progression-Free Survival (PFS) | 4.9 months | Similar |
| Median Overall Survival (OS) | 9.5 months | Similar |
| Table 1: Efficacy Comparison in Relapsed/Refractory DLBCL |
| Safety Endpoint (Grade 3-4) | Loncastuximab Tesirine | Polatuzumab Vedotin + BR |
| Infections | Significantly lower odds | Higher odds |
| Serious Adverse Events (SAEs) | Significantly lower odds | Higher odds |
| Febrile Neutropenia | Significantly lower odds | Higher odds |
| Pneumonia | Significantly lower odds | Higher odds |
| Pyrexia | Significantly lower odds | Higher odds |
| Table 2: Safety Comparison in Relapsed/Refractory DLBCL |
Preclinical Comparison: this compound ADC vs. Other Payloads
Preclinical studies have demonstrated the potent anti-tumor activity of this compound ADCs compared to those with other payloads.
| Xenograft Model | Treatment (1 mg/kg, single dose) | Outcome |
| Ramos (Burkitt's Lymphoma) | ADCT-402 (PBD dimer) | Remarkably superior anti-tumor activity |
| Maytansinoid-based CD19 ADC | Less effective than ADCT-402 | |
| Auristatin-based CD19 ADC | Less effective than ADCT-402 | |
| Table 3: Preclinical In Vivo Comparison of CD19-Targeting ADCs |
| Cell Line | ADC Payload | IC50 (pM) |
| KPL-4 (Breast Cancer) | PBD dimer | Potent |
| DM1 (Maytansinoid) | Less potent than PBD dimer | |
| DXd (Topoisomerase I inhibitor) | Data not directly comparable from source | |
| SN38 (Topoisomerase I inhibitor) | Data not directly comparable from source | |
| SK-BR-3 (Breast Cancer) | PBD dimer | Potent |
| DM1 (Maytansinoid) | Less potent than PBD dimer | |
| DXd (Topoisomerase I inhibitor) | Data not directly comparable from source | |
| SN38 (Topoisomerase I inhibitor) | Data not directly comparable from source | |
| Table 4: In Vitro Cytotoxicity Comparison of ADC Payloads |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC and comparator ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete medium and add to the respective wells.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.
ADC Internalization Assay
This assay quantifies the uptake of an ADC by target cells.
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye)
-
Complete cell culture medium
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.
-
ADC Incubation: Add serial dilutions of the fluorescently labeled ADC to the cells.
-
Time Course Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, 24 hours). A parallel set of wells is incubated at 4°C as a negative control for internalization.
-
Signal Detection: Measure the fluorescence signal at each time point using a plate reader or by flow cytometry. The increase in fluorescence indicates the amount of internalized ADC.
-
Data Analysis: Quantify the rate and extent of ADC internalization over time.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunocompromised mice
-
Human cancer cell line for tumor implantation
-
This compound ADC and comparator therapies
-
Vehicle control
-
Matrigel (optional, for subcutaneous injection)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume.
-
Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment groups and administer the ADCs and controls (typically via intravenous injection).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is often tumor growth inhibition or regression.
-
Data Analysis: Compare the tumor growth curves between the different treatment groups to determine the relative efficacy of the ADCs.
DNA Interstrand Cross-linking Assay (Comet Assay)
This assay detects the formation of DNA interstrand cross-links induced by PBD dimers.
Materials:
-
Treated and untreated cells
-
Agarose (low melting point)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with imaging software
Procedure:
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation (for ICL detection): Expose the slides to a fixed dose of ionizing radiation to introduce random DNA strand breaks. The presence of cross-links will retard the migration of this fragmented DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in the tail moment in irradiated, drug-treated cells compared to irradiated control cells indicates the presence of interstrand cross-links.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of this compound ADCs.
Caption: Mechanism of action of auristatin/maytansinoid ADCs.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Experimental workflow for in vivo xenograft model.
References
- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PBD Dimer-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent cytotoxic compounds like PBD dimer-2 are of paramount importance to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, consolidating best practices for managing highly potent cytotoxic waste.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to work within a designated area, preferably a certified biological safety cabinet or a containment isolator, to minimize exposure risk. All personnel must be thoroughly trained in handling cytotoxic compounds.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used, especially when handling the powdered form of the compound.
II. Step-by-Step Disposal Procedure for this compound
This protocol outlines the procedures for the disposal of solid this compound waste, contaminated labware (e.g., pipette tips, vials, and weighing paper), and aqueous solutions.
Step 1: Waste Segregation Immediately segregate all materials that have come into contact with this compound from other laboratory waste streams.[1] This includes:
-
Unused or expired this compound.
-
Contaminated lab coats, gloves, and other PPE.
-
Glassware, plasticware, and any other equipment used for handling the compound.
-
Cleaning materials from spills.
Step 2: Use Designated Cytotoxic Waste Containers Place all this compound waste into clearly labeled, leak-proof, and puncture-resistant containers.[1] These containers should be:
-
Colored red or marked with the universal biohazard symbol and the "Cytotoxic" label.[1]
-
Kept sealed when not in use.
Step 3: Chemical Inactivation (Optional Pre-treatment) While no specific deactivation agent is universally recognized for all cytotoxic drugs, oxidation has been suggested as an effective method for degrading some of these compounds.[1] The following agents can be used for the initial decontamination of surfaces and equipment before final disposal.
Caution: Perform these procedures in a fume hood with appropriate PPE. The compatibility of these deactivating agents with this compound has not been specifically documented; therefore, this should be considered a decontamination step rather than complete neutralization.
| Deactivating Agent | Concentration | Application Notes |
| Sodium Hypochlorite | 5.25% | Effective against several cytotoxic drugs. May be corrosive to metallic surfaces. |
| Hydrogen Peroxide | 30% | Also shown to be effective in degrading some cytotoxic compounds. Handle with care due to its strong oxidizing properties. |
For liquid waste containing this compound, a similar chemical inactivation approach can be considered. However, due to the high potency of this compound, direct disposal of the untreated liquid waste via a licensed hazardous waste contractor is the safest approach.
Step 4: Final Disposal The ultimate and recommended method for the disposal of all cytotoxic waste, including this compound and any materials used in its handling and decontamination, is high-temperature incineration through a licensed hazardous waste disposal service.
-
Ensure that your institution has a contract with a certified hazardous waste management company that is equipped to handle cytotoxic materials.
-
Follow all institutional and local regulations for the storage and pickup of hazardous waste.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
